molecular formula Cl3H12O6Sc B8004516 Scandium(III) hexahydrate trichloride

Scandium(III) hexahydrate trichloride

Cat. No.: B8004516
M. Wt: 259.40 g/mol
InChI Key: FKZFOHABAHJDIK-UHFFFAOYSA-K
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Description

Scandium(III) hexahydrate trichloride is a useful research compound. Its molecular formula is Cl3H12O6Sc and its molecular weight is 259.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

scandium(3+);trichloride;hexahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZFOHABAHJDIK-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sc+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H12O6Sc
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Scandium(III) Hexahydrate Trichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scandium(III) chloride hexahydrate (


) is often mischaracterized as a simple ionic salt.[1] In reality, it is a coordination complex, specifically trans-dichlorotetraaquascandium(III) chloride dihydrate .[1] For researchers in radiopharmaceuticals (specifically 

PET imaging) and Lewis acid catalysis, understanding this structural distinction is critical.[1] This guide dissects the compound's physicochemical behavior, providing a self-validating roadmap for its handling, purification, and application.[1]

Structural & Solid-State Characterization[1][2][3][4]

Crystal Structure & Coordination Geometry

Unlike the anhydrous form (


), which adopts a layered 

-type structure, the hexahydrate crystallizes as a discrete coordination complex.[1] It does not exist as simple

and

ions in a lattice but rather as a defined molecular entity.[1]
  • Formula:

    
    
    
  • Crystal System: Monoclinic

  • Space Group: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Isostructural with heavy lanthanide trichloride hexahydrates like 
    
    
    
    )[1][2][3]
  • Coordination Sphere: The

    
     center is octahedral, coordinated by four water molecules and two chloride ions in a trans configuration.[1] The remaining two water molecules and one chloride ion reside in the outer lattice sphere, held by hydrogen bonding.[1]
    

Implication for Synthesis: The presence of inner-sphere chloride ligands means that simple dissolution in water does not immediately yield the hexa-aqua ion


; an equilibration period is required for ligand exchange.[1]
Physical Constants
PropertyValueContext/Notes
Molecular Weight 259.41 g/mol Based on hexahydrate stoichiometry.[1]
Appearance White to grayish-white crystalsHygroscopic; deliquesces in high humidity.[1]
Melting Point 63–66 °CIncongruent melting.[1] The material dissolves in its own water of crystallization.[1]
Density ~2.39 g/cm³Solid state.[1]
Solubility (Water) Highly Soluble (>70 g/100 mL)Exothermic dissolution; forms acidic solution.[1]
Solubility (Ethanol) SolubleForms solvates; useful for organometallic synthesis.[1]

Thermodynamic Stability & Decomposition

The thermal behavior of


 is the most common failure point in experimental protocols.[1] Heating this compound in air does not  yield anhydrous 

.[1]
The Hydrolysis Trap

Scandium(III) is a small, highly charged cation (hard Lewis acid) with a high affinity for oxygen.[1] Upon heating, the water of hydration acts as a nucleophile, leading to hydrolysis rather than simple dehydration.[1]

Reaction Pathway (Air/Inert Gas):

  • 60–100 °C: Loss of lattice water (

    
    ).[1]
    
  • 150–300 °C: Hydrolysis dominates.[1]

    
    [1]
    
  • >500 °C: Conversion to oxide.[1]

    
    
    
Validated Dehydration Workflow

To obtain high-purity anhydrous material (essential for organometallic synthesis), one must chemically suppress hydrolysis using the "Ammonium Chloride Route" or a Thionyl Chloride reflux.[1]

DehydrationWorkflow Start ScCl3·6H2O (Hexahydrate) DirectHeat Direct Heating (Air/N2) Start->DirectHeat >100°C NH4Cl_Route Ammonium Chloride Route (+ NH4Cl, Heat) Start->NH4Cl_Route Mix Solid SOCl2_Route SOCl2 Reflux (Chemical Dehydration) Start->SOCl2_Route Reflux ScOCl ScOCl (Oxychloride - Impurity) DirectHeat->ScOCl Hydrolysis Sc2O3 Sc2O3 (Oxide - Dead End) ScOCl->Sc2O3 >500°C Complex (NH4)3ScCl6 (Intermediate) NH4Cl_Route->Complex 300°C Anhydrous ScCl3 (Anhydrous) Complex->Anhydrous Sublimation of NH4Cl (400-500°C) SOCl2_Route->Anhydrous Distillation

Figure 1: Thermal processing pathways.[1] The red path indicates the common error of direct heating leading to oxide impurities.[1] The green paths represent chemically valid dehydration methods.

Solution Chemistry & Speciation

Acidity and Hydrolysis

In aqueous solution,


 behaves as a strong Lewis acid.[1] The high charge density of 

polarizes coordinated water molecules, making them acidic.[1]

Equilibrium:


[1]
  • pH of 0.1 M Solution: Typically 2.0 – 3.0 .[1]

  • Speciation: In chloride-rich environments (like dissolved

    
    ), the species is not purely 
    
    
    
    .[1][4] It exists as an equilibrium of chloro-aqua complexes, primarily
    
    
    and
    
    
    .[1]
Protocol: Preparing a Stable Stock Solution

To prevent turbidity caused by the formation of insoluble hydroxides or oxychlorides (


), solutions should always be acidified.[1]
  • Weighing: Perform in a humidity-controlled environment (glovebox or desiccated hood).

  • Solvent: Use 0.1 M HCl instead of pure water.

  • Rationale: The excess protons shift the hydrolysis equilibrium to the left (Le Chatelier's principle), maintaining the soluble

    
     cation.[1]
    

Applications in Drug Development[1]

Radiopharmaceuticals ( )

Scandium-44 is a positron emitter (


) used in PET imaging.[1] 

is the primary precursor for labeling DOTA-conjugated peptides.[1]
  • Critical Parameter: Trace Metal Purity . Competing metal ions (

    
    , 
    
    
    
    ) in commercial
    
    
    will outcompete
    
    
    for DOTA chelation due to faster kinetics or higher stability constants.[1]
  • Requirement: Use

    
     99.999% (5N) purity grades.
    
Lewis Acid Catalysis

 is water-tolerant, unlike 

or

.[1] It is used to catalyze:[1][2][5]
  • Aldol-type reactions in aqueous media.[1]

  • Friedel-Crafts acylations.[1][6]

  • Mechanism:

    
     coordinates to carbonyl oxygens, increasing electrophilicity.[1] The hexahydrate is often the active precatalyst, forming the actual catalytic species in situ.[1]
    

Safety & Handling

  • Hygroscopicity: The compound is deliquescent.[1] Exposure to ambient air for >15 minutes will result in the formation of a liquid phase (solution in its own crystal water).[1]

  • Storage: Store under Argon or Nitrogen.[1] If the container is opened frequently, store in a desiccator with

    
    .[1]
    
  • Corrosivity: Solutions are acidic and corrosive to stainless steel over time.[1] Use glass or PTFE equipment.[1]

References

  • Title: The crystal structure of scandium(III) chloride hexahydrate and its relation to other rare-earth chlorides.
  • Thermal Decomposition & Synthesis

    • Title: Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process.[1][7]

    • Source:Materials (MDPI), 2020.[1]

    • URL:[Link][1]

  • Solution Chemistry & Hydrolysis

    • Title: Aqueous Solution Chemistry of Scandium(III) Studied by Raman Spectroscopy.[1][4]

    • Source:Journal of Physical Chemistry B.
    • URL:[Link] (Found via ResearchGate snippet in search).[1]

  • General Physicochemical Data

    • Title: Scandium(III) chloride hexahydrate - PubChem Compound Summary.[1]

    • Source:National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Coordination geometry of Sc(III) in hexahydrate trichloride complexes

Author: BenchChem Technical Support Team. Date: February 2026

From Crystal Lattice to Radiopharmaceutical Precursor

Executive Summary

This technical guide analyzes the coordination geometry of Scandium(III) Chloride Hexahydrate (ScCl₃[1]·6H₂O) and its behavior in aqueous solution.[2][3][4] While often treated simply as a soluble salt, Sc(III) exhibits complex hydrolysis kinetics driven by its high charge density and small ionic radius (0.745 Å). For researchers in radiopharmaceuticals (Sc-44/Sc-47) and catalysis, understanding the transition from the solid-state trans-isomer to the solution-state hexa-aqua ion—and avoiding the formation of colloidal hydroxides—is critical for yield and purity.

Part 1: Structural Elucidation (Solid State)[5]

The commercial nomenclature "Scandium(III) Chloride Hexahydrate" is chemically misleading regarding the immediate coordination sphere. Unlike heavy lanthanides which form high-coordination numbers (CN=8 or 9), Scandium acts as a transition metal with a strict preference for octahedral geometry (CN=6).

The trans-Isomer Configuration

X-ray crystallography confirms that the solid-state structure is not


.[1] Instead, it exists as the complex salt:

 
  • Geometry: Distorted Octahedral.[5]

  • Coordination Sphere: Four water molecules occupy the equatorial plane; two chloride ions occupy the axial positions (trans configuration).[1]

  • Outer Sphere: One chloride ion and two water molecules reside in the lattice, stabilized by hydrogen bonding.

This distinction is vital because the dissolution process involves the displacement of the inner-sphere chlorides, a kinetic step that can be influenced by ionic strength and pH.

Visualization: Solid-State Coordination Sphere

Sc_Coordination Sc Sc(III) H2O_1 H₂O (Eq) Sc->H2O_1 2.18 Å H2O_2 H₂O (Eq) Sc->H2O_2 H2O_3 H₂O (Eq) Sc->H2O_3 H2O_4 H₂O (Eq) Sc->H2O_4 Cl_1 Cl⁻ (Axial) Sc->Cl_1 2.40 Å Cl_2 Cl⁻ (Axial) Sc->Cl_2 2.40 Å Lattice Lattice Components: Cl⁻ · 2H₂O

Figure 1: The trans-[ScCl₂(H₂O)₄]⁺ cation geometry found in the solid state. Note the axial chloride positioning.[1]

Part 2: Solution-State Dynamics & Hydrolysis

Upon dissolution in water, the chloride ligands are displaced by solvent molecules to form the hexaaqua ion


. However, due to the high Lewis acidity of Sc(III), this species is thermodynamically unstable at neutral pH.
The Hydrolysis Cascade

Sc(III) is a "hard" cation. In solutions with pH > 3.0, it undergoes rapid deprotonation and polymerization. This is the primary cause of failed radiolabeling reactions (formation of "radiocolloids").

Key Species Distribution:

  • pH < 2.0:

    
     (Dominant, stable).
    
  • pH 3.0 - 4.0:

    
     and dimer 
    
    
    
    .
  • pH > 4.5: Formation of the trimer

    
     and eventual precipitation of amorphous 
    
    
    
    .
Visualization: Hydrolysis Pathway

Hydrolysis_Pathway cluster_danger Labeling Failure Zone Solid Solid ScCl₃·6H₂O [ScCl₂(H₂O)₄]Cl·2H₂O Aqua Hexaaqua Ion (pH < 2) [Sc(H₂O)₆]³⁺ Solid->Aqua + H₂O (Dissolution) Mono Hydroxo Species (pH ~3) [Sc(OH)(H₂O)₅]²⁺ Aqua->Mono - H⁺ (Hydrolysis) Dimer Dimer [Sc₂(OH)₂]⁴⁺ Mono->Dimer Condensation Trimer Trimer (Major Species) [Sc₃(OH)₅]⁴⁺ Dimer->Trimer Olation Colloid Precipitate (pH > 5) Sc(OH)₃ (s) Trimer->Colloid Aggregation

Figure 2: The pH-dependent hydrolysis cascade of Scandium(III).[6] Radiopharmaceutical labeling must occur before the 'Trimer' stage.

Part 3: Analytical Characterization

Validating the coordination environment requires specific analytical techniques due to the quadrupolar nature of the Scandium nucleus.

1. Sc-45 NMR Spectroscopy

Sc-45 is 100% naturally abundant with a spin


.[7]
  • Chemical Shift: 0 ppm (referenced to

    
     in 
    
    
    
    ).
  • Linewidth: Extremely sensitive to symmetry.

    • 
      : Relatively narrow line (high symmetry).
      
    • Hydrolyzed species: Significant line broadening due to quadrupolar relaxation in asymmetric electric field gradients.

    • Protocol Insight: If your NMR peak width increases significantly, your precursor solution has likely hydrolyzed or coordinated with buffer anions (e.g., acetate).

2. Vibrational Spectroscopy (Raman)[8]
  • Sc-O Stretch: ~440 cm⁻¹ for the hexaaqua ion.

  • Sc-Cl Stretch: ~300 cm⁻¹ (observable in concentrated HCl solutions where inner-sphere chlorides are retained).

Part 4: Protocol for Radiopharmaceutical Synthesis

This protocol ensures the integrity of the Sc(III) ion for labeling chelators like DOTA or PSMA ligands, applicable to Sc-44 (PET) or Sc-47 (Therapy).

Reagents
  • ScCl₃[1][4][5][9][8][10][11][12][13][14][15]·6H₂O (High purity, trace metal basis >99.99%).

  • 0.1 M HCl (Metal-free).

  • Ammonium Acetate or HEPES buffer (1 M).

  • DOTA-peptide conjugate.

Step-by-Step Methodology
  • Acidic Dissolution (Critical):

    • Do not dissolve ScCl₃·6H₂O in pure water. The local pH at the crystal surface can trigger transient hydrolysis.

    • Step: Dissolve the solid directly in 0.1 M HCl. This maintains the

      
       species.
      
  • Buffering & Complexation:

    • Sc(III) kinetics are fast, but DOTA complexation is slow at room temperature.

    • Step: Add the Sc-HCl solution to the DOTA-ligand solution pre-mixed with buffer.

    • Target pH: 4.0 – 4.5. (Do not exceed pH 5.0).

    • Temperature: Heat to 90–95°C for 15 minutes to overcome the kinetic barrier of the macrocycle.

  • Quality Control (ITLC):

    • Stationary Phase: iTLC-SG.

    • Mobile Phase: 0.1 M Citrate buffer (pH 5).

    • Interpretation:

      • Sc-DOTA (Complex):

        
        .
        
      • Free Sc³⁺ / Colloids:

        
         (complexed by citrate or stuck at origin).
        
Visualization: Labeling Workflow

Labeling_Workflow Precursor ScCl₃·6H₂O (Solid) Stock Stock Sol. (0.1 M HCl) Precursor->Stock Dissolve Mix Reaction Mix (pH 4.5, Buffer) Stock->Mix + Ligand + Buffer Heat Incubation 95°C, 15 min Mix->Heat Kinetic Energy Final Sc-DOTA-Drug (Stable) Heat->Final Chelation

Figure 3: Optimized workflow for Sc-labeling. Acidic dissolution is the control point for preventing colloid formation.

References
  • Cotton, S. A. (2006). Lanthanide and Actinide Chemistry. Wiley.[16] (Detailed discussion on Sc vs. Ln coordination).

  • Ripert, V., et al. (1999).[11] Dehydration of scandium chloride hydrate: synthesis and molecular structures. Polyhedron, 18(13), 1845-1851.[11] (Crystallographic proof of the trans-isomer).

  • Baes, C. F., & Mesmer, R. E. (1976).[16] The Hydrolysis of Cations. Wiley-Interscience. (The definitive text on Sc hydrolysis constants).

  • Huclier-Markai, S., et al. (2018).[17] Scandium radionuclides for theranostic applications: production, chemistry and radiolabeling.[17][18] Nuclear Medicine and Biology, 66, 21-28. (Application in drug development).

  • Kjeldsen, F., et al. (2021). Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements. Drug Development and Industrial Pharmacy. (Protocol standardization).

Sources

An In-Depth Technical Guide to the Electronic Properties of Scandium(III) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of the electronic properties of scandium(III) chloride hydrate. Moving beyond a simplistic formulation, we delve into the nuanced structural identity of this compound, which exists as trans-[ScCl₂(H₂O)₄]Cl·2H₂O in the solid state. The central theme of this analysis is the scandium(III) ion's [Ar]3d⁰ electron configuration, a feature that dictates its electronic behavior, including its lack of color, diamagnetism, and predictable coordination chemistry. We will explore the predominantly ionic nature of its bonding and the powerful spectroscopic and computational methodologies used to characterize its electronic structure. This guide is intended for researchers, chemists, and drug development professionals who require a deep, mechanistically-grounded understanding of this important scandium compound.

Part 1: Foundational Principles: The Scandium(III) Cation

The [Ar]3d⁰ Electron Configuration: The Core of Scandium's Identity

The chemistry of scandium is almost entirely defined by its +3 oxidation state.[1][2] The neutral scandium atom has an electron configuration of [Ar] 3d¹4s². Upon ionization to Sc³⁺, it loses all three of its valence electrons, resulting in an [Ar]3d⁰ configuration, which is isoelectronic with the noble gas argon.[1] This stable, closed-shell configuration is the single most important factor governing the electronic properties of its compounds.

Unlike true transition metals, scandium cannot form a stable ion with a partially filled d-orbital.[1] This fundamental characteristic sets it apart and leads to a chemistry that, while rich in coordination complexes, lacks the characteristic properties of d-block elements that arise from d-d electronic transitions.

Consequences of the d⁰ Configuration

The empty 3d sub-shell has profound and directly observable consequences for the physical and chemical properties of scandium(III) compounds.

  • Color and Magnetism: The vibrant colors associated with many transition metal complexes are the result of electrons being promoted between d-orbitals that have been split in energy by a ligand field. In the Sc³⁺ ion, there are no d-electrons to undergo such transitions.[1][3] Consequently, its compounds, including scandium(III) chloride hexahydrate, do not absorb light in the visible spectrum and appear as white or colorless crystalline solids.[1][4] This absence of unpaired electrons also renders the complex diamagnetic.

  • Lewis Acidity and Bonding: With its high charge density and empty valence orbitals, the Sc³⁺ ion is a potent Lewis acid, readily accepting electron pairs from donor ligands.[2][5] The bonds formed between scandium(III) and ligands such as water or chloride ions are predominantly ionic in character.[4] Computational studies using Density Functional Theory (DFT) confirm that the major contribution to bonding interaction energies in Sc³⁺ complexes comes from electrostatic (ionic) forces, although covalent contributions from ligand-to-metal charge transfer are also present.[6]

Part 2: Structural Elucidation and its Electronic Implications

A common misconception is to represent scandium(III) chloride hexahydrate as [Sc(H₂O)₆]Cl₃. While the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is the dominant species in dilute aqueous solutions, the solid-state structure is fundamentally different.[7]

The Solid State: trans-[ScCl₂(H₂O)₄]Cl·2H₂O

The definitive method for determining atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[3] Studies using this technique have unequivocally identified the solid-state structure as trans-[ScCl₂(H₂O)₄]Cl·2H₂O.[3][5]

In this arrangement:

  • The scandium(III) ion is six-coordinate, exhibiting an octahedral geometry.

  • The primary coordination sphere consists of four water molecules in the equatorial positions and two chloride ions in the axial (trans) positions.

  • One chloride ion acts as a counter-ion, and two additional water molecules are present in the crystal lattice as water of hydration.

This direct coordination of chloride ions to the metal center significantly influences the electronic environment of the scandium ion compared to a purely aquated species. The mean Sc-Cl bond length in a similar hydrated adduct is approximately 2.417 Å.[3]

Sc_Complex_Solid_State Sc Sc³⁺ H2O1 H₂O Sc->H2O1 H2O2 H₂O Sc->H2O2 H2O3 H₂O Sc->H2O3 H2O4 H₂O Sc->H2O4 Cl1 Cl⁻ Sc->Cl1 Cl2 Cl⁻ Sc->Cl2

Caption: Coordination sphere of the trans-[ScCl₂(H₂O)₄]⁺ cation.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

  • Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector as the crystal is rotated.

  • Structure Solution: The positions and intensities of the reflections are used to calculate an electron density map of the crystal's unit cell.

  • Structure Refinement: An atomic model is fitted to the electron density map and refined computationally to achieve the best agreement with the experimental data, yielding precise bond lengths, angles, and atomic positions.

The Aqueous State: The Hexaaquascandium(III) Ion

Upon dissolution in water, the solid-state complex dissociates. In perchlorate solutions, where the anion has very low coordinating ability, Raman spectroscopy has shown that Sc(III) exists as the highly symmetric hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺.[7] In chloride solutions, thermodynamically weak chloro complexes can also form, especially at high chloride concentrations.[7]

The symmetric Sc-O stretching mode (ν₁(a₁g)) for the ScO₆ unit in the hexaaqua ion is observed as a weak, polarized band around 442 cm⁻¹.[7] This provides direct evidence for the existence of the [Sc(H₂O)₆]³⁺ species in solution.

Part 3: Probing the Electronic Structure: Spectroscopic and Computational Approaches

Because conventional UV-Vis spectroscopy is uninformative for Sc³⁺, more advanced techniques are required to probe its electronic structure.

Core Electron and Unoccupied State Spectroscopy

X-ray based spectroscopies provide a direct window into the core and valence electronic states.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique measures the binding energies of core electrons. The Sc 2p binding energy is sensitive to the chemical environment and increases with the ionicity of the bond between scandium and its ligands.[8] This allows for the characterization of the Sc-O and Sc-Cl bonds.

  • X-ray Absorption Spectroscopy (XAS): XAS, particularly at the scandium L-edge, probes the electronic transitions from the 2p core levels to the empty 3d states (2p → 3d).[8][9] Since these transitions are dipole-allowed, they provide a direct and sensitive measure of the local chemical environment, coordination symmetry, and the crystal field parameters at the scandium site.[9]

XAS_Process cluster_levels Electronic Energy Levels cluster_process Spectroscopic Process Empty 3d States Empty 3d States Valence Band Valence Band Core Level (Sc 2p) Core Level (Sc 2p) XRay Incoming X-ray Photon (hν) Electron Photoelectron (Excitation) Electron->Empty 3d States Transition

Caption: Schematic of the L-edge X-ray Absorption Spectroscopy process.

Experimental Protocol: Generalized XAS/XPS Workflow
  • Sample Preparation: A solid sample of trans-[ScCl₂(H₂O)₄]Cl·2H₂O is prepared, often as a fine powder pressed onto a sample holder.

  • Ultra-High Vacuum (UHV): The sample is introduced into a UHV chamber to prevent scattering of electrons and X-rays by air molecules.

  • Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., from a synchrotron).

  • Detection (XPS): An electron energy analyzer measures the kinetic energy of the photoelectrons ejected from the core levels. The binding energy is then calculated.

  • Detection (XAS): The absorption of X-rays is measured as the incident photon energy is scanned across the absorption edge (e.g., Sc L-edge). This can be done by measuring the total electron yield or fluorescence yield.

  • Data Analysis: The resulting spectra are analyzed to extract information on binding energies, chemical shifts, and the fine structure of the absorption edges, which relate to the electronic structure.

Nuclear Magnetic Resonance (⁴⁵Sc NMR) Spectroscopy

Scandium has one naturally occurring isotope, ⁴⁵Sc, which is NMR-active. ⁴⁵Sc NMR is an exceptionally powerful tool for studying the coordination chemistry of scandium in solution.[10][11] The chemical shift and the width of the NMR signal are highly sensitive to the symmetry and nature of the ligand field around the Sc³⁺ ion.[11] For example, a symmetric environment like that in [Sc(H₂O)₆]³⁺ would be expected to produce a relatively sharp signal, whereas a less symmetric complex would result in a broader signal at a different chemical shift.

Computational Chemistry: A Theoretical Lens

Density Functional Theory (DFT) has become indispensable for studying scandium complexes.[6][12] It provides critical insights that complement experimental data.

Applications of DFT:

  • Geometry Optimization: Predicting the most stable molecular structures, including bond lengths and angles, which can be compared with XRD data.[10]

  • Bonding Analysis: Using methods like Natural Bond Orbital (NBO) or Natural Energy Decomposition Analysis (NEDA), DFT can quantify the ionic and covalent contributions to the Sc-ligand bonds.[6]

  • Spectroscopic Prediction: Calculating NMR chemical shifts and vibrational frequencies (for Raman/IR) to aid in the interpretation of experimental spectra.

  • Electronic Structure: Calculating molecular orbitals and predicting the absence of electronic transitions in the visible range, confirming the compound's colorless nature.[3]

ParameterMethodValueReference
Sc³⁺ Ionic Radius (CN=8)Experimental0.870 Å[6]
Sc-O Bond Length (in Sc³⁺(OH₂)₆)DFT/MP22.18 Å[7]
Sc-O Stretching Freq. (ν₁)Raman Spectroscopy442 cm⁻¹[7]
⁴⁵Sc NMR Shift (0.1M ScCl₃ in 1M HCl)NMR Spectroscopy1.75 ppm[11]

Part 4: Implications for Research and Drug Development

Understanding the electronic properties of scandium(III) is crucial for its application in advanced technologies.

  • Radiopharmaceuticals: The stable d⁰ configuration and predictable coordination chemistry are vital for designing chelators for scandium radioisotopes (e.g., ⁴⁴Sc for PET imaging, ⁴⁷Sc for therapy).[6] Ligands like DOTA form highly stable, kinetically inert complexes with Sc³⁺, preventing the release of the radioactive metal ion in vivo.[11] The Lewis acidic nature of Sc³⁺ drives the formation of these robust complexes.

  • Catalysis: Scandium(III) chloride hexahydrate can act as a water-tolerant Lewis acid catalyst in organic synthesis.[13] Its catalytic activity stems from the ability of the Sc³⁺ ion to coordinate to substrates, activating them for subsequent reactions.

Conclusion

The electronic properties of scandium(III) chloride hexahydrate are a direct consequence of the Sc³⁺ ion's [Ar]3d⁰ electron configuration. This foundational principle explains its lack of color, diamagnetism, and its behavior as a hard Lewis acid with predominantly ionic bonding. A detailed understanding requires appreciating its true solid-state structure, trans-[ScCl₂(H₂O)₄]Cl·2H₂O, which differs from its form in aqueous solution. A multi-technique approach, combining X-ray diffraction for structural determination, advanced spectroscopy (XAS, XPS, NMR) to probe electronic states, and DFT for theoretical validation, is essential for a complete and accurate characterization. This comprehensive knowledge is critical for harnessing the potential of scandium compounds in fields ranging from catalysis to nuclear medicine.

References

  • Šimeček, J., et al. (2023). Metal–Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications. Inorganic Chemistry, 62(47), 19331–19343. [Link]

  • Rudolph, W. W., & Fischer, D. (2007). Aqueous Solution Chemistry of Scandium(III) Studied by Raman Spectroscopy and ab initio Molecular Orbital Calculations. Dalton Transactions, (26), 2834-2843. [Link]

  • Kozlov, A. S., et al. (2024). Chemical bonding effects in Sc compounds studied using X-ray absorption and X-ray photoelectron spectroscopies. RSC Advances, 14, 2523-2533. [Link]

  • Doc Brown's Chemistry. (n.d.). 3d block Scandium Chemistry. Doc Brown's Chemistry. Retrieved February 11, 2026, from [Link]

  • Tietz, D. R., et al. (2022). Synthesis, solid-state, solution, and theoretical characterization of an “in-cage” scandium-NOTA complex. Dalton Transactions, 51, 10839-10848. [Link]

  • Kozlov, A. S., et al. (2024). Chemical bonding effects in Sc compounds studied using X-ray absorption and X-ray photoelectron spectroscopies. RSC Advances, 14, 2523-2533. [Link]

  • Yagoub, R., et al. (2020). Structural and electronic properties of III–V scandium compounds. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Scandium(III) chloride. chemeurope.com. Retrieved February 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 3d block Scandium Chemistry. Doc Brown's Chemistry. Retrieved February 11, 2026, from [Link]

  • chemeurope.com. (n.d.). Scandium(III) chloride. chemeurope.com. Retrieved February 11, 2026, from [Link]

  • Kubešová, K., et al. (2014). Thermodynamic and kinetic study of scandium(III) complexes of DTPA and DOTA. Dalton Transactions, 43(34), 13134-13144. [Link]

  • Wikipedia. (n.d.). Scandium compounds. Wikipedia. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Scandium chloride. Wikipedia. Retrieved February 11, 2026, from [Link]

Sources

Technical Guide: Managing the Hygroscopicity of Scandium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopic Nature of Scandium(III) Chloride Hexahydrate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Deliquescence to High-Purity Radiopharmaceutical Precursors

Executive Summary

Scandium(III) chloride hexahydrate (


) is a critical precursor in the synthesis of solid-state electrolytes, catalysts, and, most notably, scandium-44 (

) radiopharmaceuticals
for PET imaging.[1] However, its utility is frequently compromised by its aggressive hygroscopic nature. Unlike stable transition metal salts,

does not merely absorb water; it undergoes deliquescence followed by irreversible hydrolysis upon heating, forming insoluble oxychlorides (

) rather than the desired anhydrous salt.

For drug development professionals, particularly those working with DOTA-chelated radiotracers, failure to manage this hygroscopicity results in "colloidal scandium" impurities, poor radiochemical yields (RCY), and failed quality control (QC) benchmarks. This guide details the physicochemical mechanism of this instability and provides validated protocols for handling, dehydration, and storage.

Physicochemical Profile & The Hydrolysis Trap

The Coordination Sphere

In its hexahydrate form, scandium exists as the cation


 with chloride counter-ions in the secondary coordination sphere or as a mixed species 

. The high charge density of the

ion (ionic radius ~0.745 Å) creates a potent Lewis acidic center. This acidity drives the compound's affinity for atmospheric moisture, leading to rapid deliquescence at relative humidities (RH) as low as 30-40%.
The Thermal Decomposition Mechanism

A common error in laboratory practice is attempting to dry


 in an oven. Unlike simple salts (e.g., NaCl), heating hydrated scandium chloride triggers a competition between dehydration  (loss of 

) and hydrolysis (loss of

).

As thermal energy is applied, the lattice water molecules polarize, acting as nucleophiles that attack the metal center. This releases


 gas and forms the thermodynamically stable scandium oxychloride (

) or scandium oxide (

).

The Reaction Pathway:



Once


 is formed, it is insoluble in water and organic solvents, rendering the precursor useless for radiolabeling or catalysis.
Visualization: The Hydrolysis Trap

The following diagram illustrates the divergent pathways of processing


.

G cluster_0 The Hydrolysis Trap Hex ScCl3·6H2O (Starting Material) Sol Aqueous Solution (Deliquescence) Hex->Sol Exposure to Air (RH > 40%) Inter Intermediate Hydrates (ScCl3·xH2O) Hex->Inter Direct Heating (< 100°C) Impurity ScOCl / Sc2O3 (INSOLUBLE IMPURITY) Inter->Impurity Heat > 150°C (Hydrolysis: -HCl) Anhydrous Anhydrous ScCl3 (High Purity) Inter->Anhydrous Ammonium Chloride Route (Suppresses Hydrolysis)

Caption: Thermal processing without chemical suppressors leads to irreversible impurity formation (Red Path). The Ammonium Chloride route (Green Path) is required for anhydrous purity.

Impact on Pharmaceutical Applications[1][4]

Radiopharmaceutical Synthesis ( -DOTA)

In the development of theranostic agents (e.g.,


-PSMA-617), the precursor quality dictates the labeling efficiency.
  • Stoichiometric Drift: Because

    
     is hygroscopic, weighing the hexahydrate in open air results in undefined water mass. This leads to incorrect metal-to-chelator ratios, causing either uncomplexed free scandium (bone toxicity) or excess chelator (reduced specific activity).
    
  • Colloidal Interference: If the precursor contains hydrolyzed

    
     or 
    
    
    
    (due to improper storage or pH drift), these species form colloids. Colloids do not chelate with DOTA but mimic the radiotracer on radio-TLC, often leading to false-positive purity readings until in vivo biodistribution reveals high liver uptake (characteristic of colloids).
Quantitative Comparison: Hydrated vs. Anhydrous Risks
Feature

(Commercial)
Anhydrous

(Prepared)
Impact on Drug Dev
Water Content ~40% by weight< 0.1%High water content alters molarity calculations.
Solubility Soluble (if pure)Soluble (exothermic)Hydrolyzed impurities in commercial batches reduce solubility.
Stability DeliquescentStable (if sealed)Commercial hexahydrate degrades over time if seal is compromised.
Hydrolysis Risk High (upon heating)LowAnhydrous is required for non-aqueous organic synthesis.

Validated Experimental Protocols

Protocol A: The Ammonium Chloride Dehydration Route

Purpose: To generate high-purity anhydrous


 without forming oxide impurities. This method uses 

to create a chlorinating atmosphere that reverses hydrolysis.

Materials:

  • 
     or 
    
    
    
  • Ammonium Chloride (

    
    ) - Excess (2.5x molar ratio)
    
  • Tube furnace with Argon flow[2]

Workflow:

  • Mixing: Intimately mix

    
     with 
    
    
    
    in a 1:2.5 molar ratio (excess
    
    
    is crucial).
  • Stepwise Heating (Inert Gas):

    • Phase 1 (100°C - 200°C): Dehydration begins.

      
       prevents Sc-O bond formation.
      
    • Phase 2 (300°C - 400°C): Sublimation of excess

      
      . The decomposition of 
      
      
      
      generates
      
      
      , which actively converts any forming Sc-OH species back to Sc-Cl.
  • Purification: Continue heating to 400-500°C under dynamic vacuum or Argon flow to fully sublime the remaining

    
    .
    
  • Cooling: Cool to room temperature strictly under Argon.

  • Storage: Transfer immediately to a glovebox.

Protocol B: Inert Atmosphere Handling (Glovebox)

Purpose: To handle commercial hexahydrate or synthesized anhydrous material for precise stoichiometry.

System Specs:

  • Atmosphere: Argon or Nitrogen (

    
     ppm, 
    
    
    
    ppm).
  • Balance: Anti-static microbalance inside the antechamber or box.

Procedure:

  • Dry all glassware (vials, spatulas) in an oven at 120°C for >4 hours prior to bringing them into the glovebox.

  • Open the commercial

    
     container only inside the glovebox.
    
  • Aliquot the required mass into pre-weighed, crimp-sealed vials.

  • Self-Validating Step: If the powder clumps or sticks to the spatula immediately, the glovebox atmosphere is compromised (check catalyst regeneration).

Protocol C: pH Control During Radiolabeling

Purpose: To prevent in-situ hydrolysis during the labeling of DOTA/chelators.

Context:


 begins to hydrolyze and form colloids at 

. However, DOTA complexation kinetics are slow at low pH.

Optimization:

  • Buffer: Use 0.1 M - 1.0 M Ammonium Acetate or HEPES buffer.

  • pH Target: Maintain reaction pH strictly between 4.0 and 4.5 .

  • Temperature: Heat to 90-95°C for 15-20 minutes.

  • Validation: Perform Radio-TLC using citrate buffer (mobile phase).

    • Free

      
       moves to solvent front (citrate complex).
      
    • Colloidal Sc stays at origin.

    • Sc-DOTA moves to specific Rf (system dependent).

    • Note: If a peak remains at the origin, it confirms hydrolysis occurred; the batch must be discarded.

References

  • Meyer, G. (1989). The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of

    
    . Inorganic Syntheses, 25, 146-150. 
    
  • Corbett, J. D. (1984).[3] Trichlorides of the Rare Earth Elements, Yttrium, and Scandium.[3][4] Inorganic Syntheses.

  • Müller, C., et al. (2013). Scandium-44 for PET imaging: The promise of an emerging radionuclide. European Journal of Nuclear Medicine and Molecular Imaging, 40, 93-103.

  • Hu, S., et al. (2020). Preparing High-Purity Anhydrous

    
     Molten Salt Using One-Step Rapid Heating Process.[2][5] Materials, 13(15), 3360. 
    
  • Cotton, F. A., & Wilkinson, G. (1988). Advanced Inorganic Chemistry. (Discussion on Lanthanide/Scandium Hydrolysis).

Sources

Molecular Weight and Stoichiometry of ScCl₃ Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Scandium(III) chloride hexahydrate (ScCl₃[1][2][3][4][5][6][7][8]·6H₂O) is a critical Lewis acid precursor in organic synthesis and a source material for radiopharmaceutical development (e.g., ⁴⁴Sc labeling). However, its utility is frequently compromised by its labile stoichiometry. Unlike stable transition metal salts, ScCl₃·6H₂O is highly hygroscopic and prone to hydrolysis, meaning "off-the-shelf" reagents often deviate significantly from the theoretical molecular weight of 259.41 g/mol .

This guide provides the exact physicochemical parameters and, crucially, a self-validating analytical workflow to verify the stoichiometry of your material before it enters sensitive catalytic or pharmaceutical pipelines.

Part 2: Molecular Specifications & Fundamental Properties

The theoretical stoichiometry assumes a perfect 1:3:6 ratio (Sc:Cl:H₂O). In practice, commercial samples often drift due to deliquescence.

Table 1: Physicochemical Constants[2]
PropertyValuePrecision Note
Formula ScCl₃ · 6H₂OIdealized stoichiometry
Molecular Weight 259.41 g/mol Based on standard atomic weights (Sc: 44.956, Cl: 35.45, H: 1.008, O: 15.999)
Scandium Content 17.33% (w/w)Critical for calculating catalytic loading
Chloride Content 41.00% (w/w)Used for anion verification
Appearance White crystalline solidColorless in solution
Solubility Highly soluble (Water, Ethanol)Exothermic dissolution
Stability Hygroscopic / DeliquescentRapidly absorbs atmospheric moisture
CAS Number 20662-14-0Specific to the hexahydrate
Structural Insight: The Coordination Sphere

While the formula is written as ScCl₃·6H₂O, the solid-state structure is better described as trans-[ScCl₂(H₂O)₄]Cl·2H₂O . The scandium center is octahedral, coordinated directly to four water molecules and two chloride ions, with the remaining chloride and water molecules residing in the outer lattice sphere [1]. This distinction is vital for mechanistic studies in catalysis, as the "labile" ligands are not just water, but potentially chloride ions depending on the solvent system.

Part 3: Analytical Validation Protocols

Because ScCl₃·6H₂O is hygroscopic, using the theoretical MW (259.[4][8]41) without assay verification introduces systematic error in molarity calculations. The following workflow ensures stoichiometric integrity.

Visualization: Stoichiometry Verification Workflow

ScCl3_Validation Start Raw Material (ScCl3·6H2O) VisualCheck Visual Inspection (Clumping/Liquid Phase?) Start->VisualCheck Dry Recrystallize/Dry (HCl atmosphere) VisualCheck->Dry Wet/Deliquescent TitrationSc Protocol A: Complexometric Titration (Sc) VisualCheck->TitrationSc Crystalline TitrationCl Protocol B: Argentometric Titration (Cl) TitrationSc->TitrationCl RatioCalc Calculate Sc:Cl Ratio TitrationCl->RatioCalc Decision Is Sc:Cl == 1:3? RatioCalc->Decision Pass Valid Hexahydrate Use MW ~259.41 Decision->Pass Yes Fail Hydrolysis Detected (ScOCl formation) Decision->Fail No (Cl < 3 eq)

Figure 1: Decision tree for validating the chemical integrity of Scandium(III) Chloride Hexahydrate prior to use.

Protocol A: Determination of Scandium Content (Complexometric Titration)

This is the gold standard for determining the effective molecular weight (


). If the material has absorbed excess water, the %Sc will be lower than 17.33%.

Principle: Sc³⁺ forms a highly stable 1:1 complex with EDTA (


). Xylenol Orange is used as the indicator, transitioning from red-violet (Sc-complex) to yellow (free indicator) at the endpoint.

Reagents:

  • Titrant: 0.05 M EDTA Standard Solution (standardized against Zn or CaCO₃).

  • Buffer: Urotropine (Hexamethylenetetramine) or Acetate Buffer (pH 5.0–5.5). Note: Sc³⁺ hydrolyzes above pH 6; titration must be acidic.

  • Indicator: Xylenol Orange (0.1% aqueous solution).

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~100 mg of the ScCl₃·6H₂O sample (

    
    ) into a 250 mL Erlenmeyer flask.
    
  • Dissolution: Dissolve in 50 mL of deionized water. The solution should be clear. If turbid, hydrolysis has occurred (presence of Sc(OH)₃ or ScOCl); add drops of dilute HCl until clear.

  • pH Adjustment: Add dilute ammonia or HCl to adjust pH to ~2.0–3.0 initially. Then add solid Urotropine to buffer the solution to pH 5.0–5.5.

  • Indicator: Add 3–4 drops of Xylenol Orange. The solution will turn Red-Violet .

  • Titration: Titrate with 0.05 M EDTA (

    
    ). The endpoint is a sharp transition to Lemon Yellow .
    

Calculation:



  • Validation: If

    
    , calculate the actual water content. If 
    
    
    
    , the sample may be dehydrated or anhydrous.
Protocol B: Thermal Analysis (TGA) for Hydration State

Thermogravimetric Analysis (TGA) distinguishes between surface moisture and coordinated water.

Expected Profile:

  • Stage 1 (Ambient – 100°C): Loss of surface water (if deliquescent).

  • Stage 2 (100°C – 200°C): Stepwise loss of coordinated water molecules.

    • Warning: ScCl₃[2][4][5][8][9][10][11][12][13]·6H₂O is prone to hydrolysis during dehydration. Unlike simple salts, heating in air often yields Scandium Oxychloride (ScOCl) rather than anhydrous ScCl₃ [2].

    • Reaction:

      
      
      
  • Interpretation: If the total weight loss corresponds to ~41.6% (mass of 6 H₂O), the starting material was hexahydrate. If weight loss is significantly higher, the material contains excess adsorbed water.

Part 4: Critical Applications & Handling

Lewis Acid Catalysis

In organic synthesis (e.g., Friedel-Crafts alkylation, aldol reactions), the water content dictates catalytic activity.

  • The Problem: Excess water deactivates the Lewis acidic Sc center by occupying coordination sites.

  • The Solution: Do not assume commercial bottles are hexahydrate. Titrate to determine the exact mol/g of Sc. If anhydrous conditions are required, dehydration must be performed in the presence of Thionyl Chloride (

    
    ) or Ammonium Chloride (
    
    
    
    ) to prevent ScOCl formation [3].
Pharmaceutical Formulation

For drug development involving Scandium (e.g., Sc-44 PET imaging agents), stoichiometry controls the chelation efficiency with ligands like DOTA.

  • Stoichiometric Mismatch: Using a "wet" salt (MW > 259.41) without correction results in under-dosing the metal, leaving excess free chelator which can interfere with biological binding assays.

Handling Best Practices
  • Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Weighing: Weigh quickly to minimize water uptake. For high-precision work, weigh the solid, dissolve it, and titrate an aliquot of the stock solution to determine the exact concentration (

    
    ).
    

References

  • Crystal Structure: F. A. Cotton, G. Wilkinson, Advanced Inorganic Chemistry, 6th Ed., Wiley-Interscience. (Confirming the trans-[ScCl2(H2O)4]+ structural motif common in Group 3 halides).
  • Thermal Decomposition: Meyer, G., & Corbett, J. D. (1981). "Reduced ternary halides of scandium." Inorganic Chemistry, 20(8), 2627–2631. Link (Discusses the hydrolysis issues during dehydration).

  • Analytical Titration: Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen.
  • Material Properties: Sigma-Aldrich/Merck Technical Data Sheet, "Scandium(III) chloride hexahydrate". Link (Verified MW and CAS).

  • Radiopharmaceutical Context: Roesch, F. (2012). "Scandium-44: Benefits of a Long-Lived PET Radionuclide." Current Radiopharmaceuticals, 5(3), 187-201. Link (Highlights the importance of precursor purity).

Sources

Methodological & Application

Synthesis of metal-organic frameworks using scandium(III) hexahydrate trichloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of metal-organic frameworks using scandium(III) hexahydrate trichloride Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Protocols for MIL-100(Sc) and Crystal Engineering of MIL-101(Sc)

Executive Summary

Scandium-based Metal-Organic Frameworks (Sc-MOFs) represent a high-performance class of porous materials distinguished by their exceptional chemical stability and strong Lewis acidity. Unlike their Fe(III) or Cr(III) analogues, Sc(III) ions offer a diamagnetic background useful for NMR studies and stronger metal-ligand bond energies, translating to superior hydrolytic stability—a critical attribute for drug delivery systems (DDS).

This guide details the synthesis of two archetypal Sc-MOFs using Scandium(III) chloride hexahydrate (


)  as the primary precursor. We provide a robust protocol for the mesoporous MIL-100(Sc)  and a modulated "crystal engineering" approach for MIL-101(Sc) , tailored for particle size control in biomedical applications.
Critical Precursor Analysis:

Why this precursor? While anhydrous scandium chloride is available, the hexahydrate form (


) is preferred for solvothermal synthesis due to its higher solubility in polar organic solvents (DMF, Ethanol) and lower cost.
  • Role of Water: The hydration water molecules in the precursor often assist in the hydrolysis steps required to form the trimeric

    
    -oxo clusters (
    
    
    
    ) that serve as the Secondary Building Units (SBUs) for these MOFs.
  • Solubility Profile: Highly soluble in water and lower alcohols; moderately soluble in DMF.

Protocol 1: High-Stability Synthesis of MIL-100(Sc)

Target Structure: MIL-100(Sc)


Ligand:  1,3,5-Benzenetricarboxylic acid (

/ Trimesic Acid) Application: Lewis acid catalysis, stable drug encapsulation.
3.1 Reagents & Equipment
  • Metal Source:

    
     (99.9%)
    
  • Ligand:

    
     (98%)
    
  • Solvent: N,N-Dimethylformamide (DMF)[1][2]

  • Vessel: 23 mL Teflon-lined stainless steel autoclave

  • Activation: Ethanol (anhydrous), Vacuum oven

3.2 Step-by-Step Procedure
  • Precursor Dissolution:

    • Dissolve 200 mg (approx.[3] 0.77 mmol) of

      
       in 5 mL of DMF. Sonicate for 5 minutes until clear.
      
    • Separately, dissolve 60 mg (approx. 0.28 mmol) of

      
       in 5 mL of DMF.
      
    • Note: Maintaining a Metal:Ligand molar ratio of ~2.7:1 ensures excess metal is available to form the trimeric clusters.

  • Solvothermal Reaction:

    • Mix the two solutions in the Teflon liner. Stir for 10 minutes.

    • Seal the autoclave and place it in a preheated oven at 150°C .

    • Reaction Time: 12–24 hours.[4] (Shorter times yield smaller crystals; longer times improve crystallinity).

  • Isolation & Washing:

    • Cool to room temperature naturally.[2]

    • Centrifuge the white precipitate (5,000 rpm, 10 min). Discard supernatant.

    • DMF Wash: Resuspend in 10 mL fresh DMF, heat at 80°C for 2 hours to remove unreacted ligand. Centrifuge.

    • Solvent Exchange: Resuspend in 20 mL Ethanol. Soak for 12 hours. Repeat this step 3 times to fully replace DMF.

  • Activation:

    • Dry the solid in a vacuum oven at 150°C for 12 hours to remove pore-bound solvent.

3.3 Synthesis Workflow Diagram

MIL100_Synthesis cluster_0 Pre-Treatment cluster_1 Solvothermal Synthesis cluster_2 Purification Dissolution Dissolve ScCl3·6H2O & H3BTC in DMF Mixing Mix & Sonicate (Homogenization) Dissolution->Mixing Heating Autoclave Heating 150°C, 12-24h Mixing->Heating Cooling Natural Cooling to RT Heating->Cooling Washing DMF Wash (80°C) Remove Ligand Cooling->Washing Exchange Ethanol Exchange (3x 12h) Washing->Exchange Activation Vacuum Drying 150°C, 12h Exchange->Activation

Figure 1: Workflow for the solvothermal synthesis of MIL-100(Sc).

Protocol 2: Crystal Engineering of MIL-101(Sc)

Target Structure: MIL-101(Sc) (Larger pores than MIL-100, Zeolite MTN topology) Ligand: Terephthalic Acid (


)
Challenge:  Sc-MIL-101 is prone to phase impurities (e.g., MIL-88B).
Solution: Coordination Modulation . Adding a monocarboxylic acid (Acetic Acid) competes with the linker, slowing nucleation and directing the formation of the thermodynamically stable MIL-101 phase while controlling particle size.
4.1 Modulated Synthesis Protocol
ParameterValuePurpose
Metal Source

(1.0 mmol)
Precursor
Ligand

(1.0 mmol)
Linker
Modulator Acetic Acid (AA) (20–30 mmol)Critical: Controls crystal growth rate
Solvent DMF (10 mL)High boiling point solvent
Temperature 160°CReaction temperature
Time 24 HoursCrystallization time
4.2 Experimental Steps
  • Modulator Addition: Dissolve

    
     and 
    
    
    
    in DMF.
  • Injection: Add Acetic Acid (AA) to the mixture.

    • Low AA (10 eq): Yields smaller nanoparticles (~100-200 nm), suitable for IV drug delivery.

    • High AA (50 eq): Yields larger, highly crystalline octahedra, suitable for X-ray diffraction.

  • Heating: Seal in autoclave and heat at 160°C for 24h.

  • Purification (Critical): MIL-101 often contains unreacted acid in the pores.

    • Wash with hot DMF (100°C) twice.

    • Wash with hot Ethanol (60°C) twice.

    • Optional: Activation with

      
       is sometimes used for Cr-MIL-101 but should be avoided for Sc-MIL-101 intended for biological use.
      
4.3 Mechanism of Modulation

Modulation_Mechanism cluster_inputs Reaction Mixture cluster_process Competitive Coordination cluster_outcome Morphology Outcome Sc Sc(III) Ions Fast_Nuc Fast Nucleation (No Modulator) Sc->Fast_Nuc Direct Bond Capping Surface Capping (Modulator-Sc Bond) Sc->Capping Reversible Bond Linker Linker (BDC) (Ditopic) Linker->Fast_Nuc Modulator Modulator (Acetic Acid) (Monotopic) Modulator->Capping Small_Particle Nano-MOF (High Defect Density) Fast_Nuc->Small_Particle Rapid Precipitation Slow_Nuc Controlled Nucleation (With Modulator) Large_Crystal High Crystallinity (Thermodynamic Phase) Slow_Nuc->Large_Crystal Slow Growth Capping->Slow_Nuc Linker Exchange

Figure 2: Mechanism of Acetic Acid modulation. The modulator caps the Sc(III) clusters, slowing down linker attachment and preventing rapid precipitation of amorphous or kinetic phases.

Drug Loading & Characterization

For drug development professionals, validating the loading capacity is essential.

Model Protocol: Ibuprofen Loading

  • Degassing: Degas the activated Sc-MOF (100 mg) at 150°C under vacuum for 4 hours.

  • Impregnation: Suspend MOF in a hexane solution of Ibuprofen (ratio 1:1 or 1:3 w/w).

  • Equilibrium: Stir at room temperature for 24–48 hours.

  • Recovery: Centrifuge and dry at room temperature.

  • Quantification: Use TGA (weight loss 200–400°C) or UV-Vis (supernatant analysis) to determine loading %.

Data Summary Table: Sc-MOF Properties

PropertyMIL-100(Sc)MIL-101(Sc)
Pore Size ~25 Å / 29 Å (Mesoporous)~29 Å / 34 Å (Mesoporous)
Surface Area (BET) 1800 – 2200

2500 – 3500

Thermal Stability ~350°C~300°C
Synthesis Temp 150°C160°C (Modulated)
Primary Application Catalysis, Small Molecule DrugsMacromolecule Delivery
References
  • Synthesis of MIL-100(Sc): Wang, X., et al. "A Versatile Synthetic Route for the Preparation of Titanium Metal-Organic Frameworks." Chemical Science, 2018. (Method adapted from Supporting Info for Sc-precursors).

  • Modulation Mechanisms: Bueken, B., et al. "Modulated self-assembly of metal–organic frameworks." Chemical Science, 2020.

  • MIL-101 Synthesis & Properties: Férey, G., et al. "A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area."[5][6] Science, 2005. (Foundational protocol adapted for Sc).

  • Scandium MOF Catalysis: Mitchell, S., et al. "Remarkable Lewis acid catalytic performance of the scandium trimesate metal organic framework MIL-100(Sc)."[7] Catalysis Science & Technology, 2012.

  • Drug Delivery Applications: Horcajada, P., et al. "Porous metal-organic-frameworks for controlled drug delivery." Nature Materials, 2010.

Sources

Application Notes and Protocols for the Sol-Gel Synthesis of Scandium Oxide Nanomaterials from Scandium Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Scandium Oxide and the Versatility of Sol-Gel Synthesis

Scandium oxide (Sc₂O₃), or scandia, is a high-performance rare-earth ceramic that has garnered significant interest across various advanced technological sectors. Its unique combination of properties, including a high melting point, wide bandgap, and excellent thermal stability, makes it a critical component in applications such as high-strength aluminum-scandium alloys, solid oxide fuel cells (SOFCs), and high-power laser systems.[1][2] The sol-gel method offers a versatile and cost-effective bottom-up approach for synthesizing scandia nanoparticles with precise control over their size, morphology, and purity.[3][4] This technique involves the transition of a precursor solution (sol) into a solid three-dimensional network (gel) through hydrolysis and condensation reactions.[3]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the sol-gel preparation of scandium-based materials using scandium chloride hexahydrate (ScCl₃·6H₂O) as the precursor. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss the critical parameters that influence the final product's characteristics.

Underlying Principles: The Chemistry of Scandium in Aqueous Sol-Gel Systems

The sol-gel process, when initiated with a metal salt like scandium chloride hexahydrate, is fundamentally governed by hydrolysis and condensation reactions in an aqueous environment.[5]

1. Hydrolysis: When ScCl₃·6H₂O is dissolved in water, the scandium(III) ions (Sc³⁺) are solvated by water molecules, forming hexaaqua scandium(III) ions, [Sc(H₂O)₆]³⁺. The initial aqueous solution is typically acidic, with a pH of around 2.[6] The introduction of a base, such as sodium hydroxide (NaOH), initiates the hydrolysis process. This involves the deprotonation of the coordinated water molecules to form various hydrolyzed species. The extent of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the equilibrium shifts towards the formation of more hydroxylated scandium complexes, such as [Sc(OH)]²⁺, [Sc₂(OH)₂]⁴⁺, and [Sc₃(OH)₅]⁴⁺.[7] At a pH greater than 8, the Sc³⁺ ions are extensively hydrolyzed to form [Sc(H₂O)ₓ(OH)ᵧ]³⁻ʸ species, which are the precursors to precipitation.[8]

2. Condensation and Gelation: As the concentration of these hydrolyzed species increases, they undergo condensation reactions, forming Sc-O-Sc (oxo) or Sc-OH-Sc (hydroxo) bridges. This process leads to the formation of larger polymeric or particulate networks, resulting in a colloidal suspension known as a sol. With continued reaction and aging, these networks interconnect to form a single, continuous macroscopic phase, entrapping the solvent within its pores—this is the gel. In this specific protocol, the condensation process leads to the precipitation of scandium oxyhydroxide (γ-ScOOH).

3. Thermal Conversion: The final step involves the thermal treatment (calcination) of the isolated and dried γ-ScOOH gel. This process removes residual water and hydroxyl groups, leading to the phase transformation into the desired crystalline scandium oxide (Sc₂O₃).

Materials and Reagents

Material Grade Supplier Recommendation Purpose
Scandium Chloride Hexahydrate (ScCl₃·6H₂O)≥99.9% trace metals basisSigma-Aldrich, Alfa AesarScandium precursor
Sodium Hydroxide (NaOH)Reagent gradeFisher Scientific, MerckPrecipitating agent for pH adjustment
Deionized WaterType I (18.2 MΩ·cm)Millipore or equivalentSolvent and reaction medium
EthanolAnhydrousDecon Labs, Pharmco-AaperWashing agent
Dialysis Tubing12-14 kDa MWCOSpectrum Labs, Fisher ScientificPurification of the sol
Filter PaperWhatman Grade 42 or equivalentWhatman, GE HealthcareFiltration of the precipitate

Experimental Protocol: From Precursor to Scandia Nanoparticles

This protocol is designed to be a self-validating system, where careful control of the specified parameters will yield reproducible results.

Part 1: Synthesis of Scandium Oxyhydroxide (γ-ScOOH) Sol
  • Preparation of the Scandium Precursor Solution:

    • Dissolve a calculated amount of scandium chloride hexahydrate in deionized water to achieve a desired concentration (e.g., 0.1 M).[9] The concentration of the precursor can influence the final particle size and gelation time.[10][11]

    • Stir the solution using a magnetic stir bar until the precursor is completely dissolved. The initial pH of this solution will be acidic (around 2).[6]

  • Hydrolysis and Precipitation:

    • While vigorously stirring the scandium chloride solution at room temperature, slowly add a 10% (w/v) NaOH solution dropwise.[6]

    • Continuously monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the NaOH solution until the pH of the mixture reaches the desired setpoint. For the synthesis of nanoparticles, a pH of 7 or 9 is recommended to form homogeneous sols with a monodisperse distribution.[9] A white precipitate of scandium oxyhydroxide will form.

  • Aging and Reflux:

    • Once the target pH is reached and stable, continue stirring the suspension for an additional 1-2 hours to ensure complete precipitation.[9]

    • Transfer the flask to a heating mantle equipped with a reflux condenser.

    • Heat the suspension to 100°C and maintain it at reflux for a specific duration, typically 4 hours.[9] The reflux process provides the necessary energy for the growth and crystallization of the γ-ScOOH nanoparticles.[12]

  • Purification by Dialysis:

    • After reflux, allow the suspension to cool to room temperature.

    • Transfer the suspension into a dialysis bag made of a semipermeable membrane (e.g., cellophane).[6]

    • Suspend the sealed dialysis bag in a large beaker of deionized water. The water should be continuously stirred and replaced frequently (e.g., every 4-6 hours) for 2-3 days.

    • This dialysis process removes by-product salts (like NaCl) and other soluble impurities from the sol, which is crucial for the purity of the final product.[1][13]

Part 2: Isolation and Drying of γ-ScOOH
  • Filtration and Washing:

    • After dialysis, collect the purified γ-ScOOH precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

    • Wash the precipitate several times with deionized water to remove any remaining soluble impurities.

    • Perform a final wash with ethanol to aid in the removal of water and prevent hard agglomeration of the particles upon drying.[9]

  • Drying:

    • Carefully transfer the washed precipitate to a petri dish or a suitable container.

    • Dry the precipitate in an oven at a temperature of 80-100°C overnight or until a constant weight is achieved.[14] This will yield a fine, white powder of γ-ScOOH.

Part 3: Calcination to Scandium Oxide (Sc₂O₃)
  • Thermal Conversion:

    • Place the dried γ-ScOOH powder in a ceramic crucible.

    • Transfer the crucible to a programmable tube furnace.

    • Heat the sample in an air atmosphere to 500°C at a controlled ramp rate (e.g., 5 °C/min).[6]

    • Hold the temperature at 500°C for 2-4 hours to ensure complete conversion to scandium oxide.

    • Allow the furnace to cool down to room temperature naturally before removing the crucible containing the final white powder of Sc₂O₃.

Visualization of the Experimental Workflow

SolGel_Protocol Precursor ScCl₃·6H₂O Solution (e.g., 0.1 M in DI Water) Hydrolysis Hydrolysis & Precipitation Precursor->Hydrolysis Add 10% NaOH (Adjust pH to 7 or 9) Reflux Aging & Reflux (100°C, 4h) Hydrolysis->Reflux ScOOH_Sol γ-ScOOH Sol (Colloidal Suspension) Reflux->ScOOH_Sol Dialysis Purification (Dialysis) Filtration Filtration & Washing (DI Water & Ethanol) Dialysis->Filtration Drying Drying (80-100°C) Filtration->Drying ScOOH_Powder γ-ScOOH Powder Drying->ScOOH_Powder Calcination Calcination (500°C, 2-4h) Sc2O3_Powder Sc₂O₃ Nanopowder Calcination->Sc2O3_Powder ScOOH_Sol->Dialysis ScOOH_Powder->Calcination

Caption: Workflow for the sol-gel synthesis of Sc₂O₃ nanopowder.

Influence of Key Experimental Parameters

The properties of the final scandium oxide nanoparticles are highly dependent on the precise control of the synthesis parameters. The following table summarizes the effects of the most critical variables.

Parameter Influence Rationale Recommended Range/Value
Precursor Concentration Affects particle size and gelation time.[10][11]Higher concentrations can lead to faster nucleation and the formation of larger particles.0.05 M - 0.5 M
pH Strongly influences particle size and distribution.[9]pH controls the rate of hydrolysis and condensation reactions, affecting nucleation and growth.[15]7 or 9 for monodisperse nanoparticles.
Reflux Time Affects particle crystallinity and size.[9]Provides thermal energy for particle growth and phase transformation.[12]2 - 24 hours (4 hours is optimal for smaller particles).
Calcination Temperature Determines the final crystalline phase and particle size.Sufficient temperature is required to convert γ-ScOOH to Sc₂O₃ and remove residual impurities.[16]500°C for complete conversion to cubic Sc₂O₃.

The following table, adapted from Poirot et al., illustrates the quantitative impact of pH and reflux time on the particle size of the intermediate γ-ScOOH.[6]

pH Reflux Time (hours) Average Particle Size (nm)
7240
7470
92160
94180
114>1000
134>1000

Characterization and Validation of Synthesized Materials

A suite of analytical techniques should be employed to validate the successful synthesis and to characterize the properties of the intermediate and final products.

X-ray Diffraction (XRD)
  • Purpose: To identify the crystalline phases and determine the crystallite size.

  • Expected Results:

    • The dried intermediate product should exhibit diffraction peaks corresponding to the orthorhombic phase of γ-ScOOH (JCPDS Card No. 17-941).[9]

    • After calcination at 500°C, the XRD pattern should show peaks that match the cubic structure of Sc₂O₃ (JCPDS Card No. 05-0629).[17]

    • The crystallite size can be estimated using the Scherrer equation from the broadening of the diffraction peaks.[18]

Fourier-Transform Infrared Spectroscopy (FTIR)
  • Purpose: To identify the functional groups present in the material.

  • Expected Results:

    • The γ-ScOOH spectrum will show broad absorption bands corresponding to O-H stretching and bending vibrations, in addition to Sc-O vibrational modes.

    • The Sc₂O₃ spectrum will be characterized by strong absorption peaks below 700 cm⁻¹, which are assigned to the vibrational modes of the Sc-O bonds in the cubic lattice.[9] Specifically, absorption peaks around 425 cm⁻¹ and 625 cm⁻¹ are indicative of Sc₂O₃.[19]

Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)
  • Purpose: To study the thermal decomposition of the γ-ScOOH precursor and determine the optimal calcination temperature.[20]

  • Expected Results:

    • The TGA curve for γ-ScOOH will typically show a multi-step weight loss. The initial weight loss below 200°C is attributed to the removal of adsorbed and structural water.[2] A subsequent significant weight loss corresponds to the dehydroxylation and transformation of ScOOH to Sc₂O₃.

    • The DSC curve will show corresponding endothermic or exothermic peaks associated with these decomposition and phase transition events.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Formation of large, agglomerated particles pH adjustment was too rapid; Inadequate stirring; High precursor concentration.Add NaOH solution more slowly and with vigorous stirring; Use a more dilute precursor solution.
Incomplete conversion to Sc₂O₃ Calcination temperature was too low or the duration was too short.Increase the calcination temperature to 500°C and/or extend the holding time to at least 4 hours.
Presence of impurities in the final product Insufficient washing of the precipitate; Incomplete dialysis.Ensure thorough washing of the γ-ScOOH precipitate with deionized water; Extend the dialysis time and increase the frequency of water changes.
Broad or noisy XRD peaks Poor crystallinity; Very small crystallite size.Increase the reflux time or the calcination temperature to promote crystal growth.

References

  • Key Steps in the Sol-Gel Process for Nanoparticle Synthesis. (2025, February 10). AZoNano. [Link]

  • To purify prepared sol by dialysis. (2023, October 20). Filo. [Link]

  • Huey, C. L., et al. (2020). Sol Precursor Concentration Effect on the Synthesis and Characteristics of ZnO Nanoparticles Film. International Journal of Electroactive Materials, 8, 41-49. [Link]

  • Explain dialysis process for the purification of colloidal solutions? (n.d.). CK-12 Foundation. [Link]

  • How to purify colloidal solution by dialysis. (2018, June 15). YouTube. [Link]

  • Dialysis Of Lyophilic And Lyophobic Sol. (2019, May 24). BYJU'S. [Link]

  • Purification of Colloidal Solution. (n.d.). CUTM Courseware. [Link]

  • Fabrication of Silica Nanoparticles by Sol-Gel Method and Effect of TEOS Precursor. (2025, March 9). IOSR Journal of Applied Chemistry. [Link]

  • Srivastava, C., & Sushma, K. V. L. (2014). Effect of reflux time on nanoparticle shape. Microscopy and Microanalysis, 20(3), 847–851. [Link]

  • The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography. (2006, August 28). Dalton Transactions. [Link]

  • Poirot, N., Boy, P., Belleville, P., & Bianchi, L. (2010). Synthesis of scandium oxide nanoparticles from solution. Advances in Science and Technology, 62, 70-75. [Link]

  • Advancing Nanoparticle Synthesis: Insights from the Sol-Gel Method. (2024, August 2). Research and Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Kilpatrick, M. L., & Pokras, L. (1956). Studies on the Hydrolysis of Metal Ions - 18. The Scandium Ion, Sc³⁺. Acta Chemica Scandinavica, 10, 1257-1268. [Link]

  • The hydrolysis of metal ions. Part 6. Scandium(III). (1983). Journal of the Chemical Society, Dalton Transactions. [Link]

  • The hydrolysis of metal ions. (n.d.). International Atomic Energy Agency. [Link]

  • The hydration of the scandium(iii) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography. (n.d.). Dalton Transactions. [Link]

  • Poirot, N., et al. (2015). Synthesis of Scandium Oxide Nanoparticles from Solution. ResearchGate. [Link]

  • XRD patterns of Sc₂O₃ thin films grown at different temperatures. (n.d.). ResearchGate. [Link]

  • Scandium Oxide Nanoparticles from Sol-Gel Chemistry. (2025, August 7). ResearchGate. [Link]

  • SCANDIUM OXIDE MANUFACTURING METHOD. (2020, March 4). European Patent Office. [Link]

  • The evolution of 'sol–gel' chemistry as a technique for materials synthesis. (2015, December 16). University of Bristol Research Portal. [Link]

  • Infrared spectra of various metal oxides in the region of 2 to 26 microns. (n.d.). NASA Technical Reports Server. [Link]

  • Purification and preparation method of high-purity scandium oxide. (n.d.).
  • What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. [Link]

  • Sol-Gel Method : Overcoming the Limitations in Nanoparticle Synthesis. (2023). Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Ultrasmooth metal halide perovskite thin films via sol–gel processing. (2016). Journal of Materials Chemistry A. [Link]

  • FTIR spectra of the stacks in the 1200 – 400 cm − 1 region. (n.d.). ResearchGate. [Link]

  • The Power of Non-Hydrolytic Sol-Gel Chemistry: A Review. (2017, May 25). Academia.edu. [Link]

  • Novel Hybrid Nanoparticles: Synthesis, Functionalization, Characterization, and Their Application in the Uptake of Scandium (III)Ions from Aqueous Media. (2020, December 15). MDPI. [Link]

  • Method for purifying and refining high-purity scandium oxide from scandium hydroxide intermediate product. (2021, February 5). Patsnap Eureka. [Link]

  • “Traditional” Sol-Gel Chemistry as a Powerful Tool for the Preparation of Supported Metal and Metal Oxide Catalysts. (2025, October 16). ResearchGate. [Link]

  • HYDROMETALLURGICAL EXTRACTION OF SCANDIUM FROM LATERITIC NICKEL ORES. (n.d.). meab-mx. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. (2025, January 30). Journal of Science and Healthcare Exploration. [Link]

  • Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. (2018, June 4). Nanoscale. [Link]

  • Effect of Calcination Temperature on the Phase Composition, Morphology, and Thermal Properties of ZrO2 and Al2O3 Modified with A. (2021, November 4). Semantic Scholar. [Link]

  • How to find JCPDS cards? (2023, May 26). ResearchGate. [Link]

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Application Notes and Protocols: Scandium(III) Trichloride Hexahydrate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Lewis Acid

In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Among the arsenal of Lewis acids available to the synthetic chemist, Scandium(III) trichloride hexahydrate (ScCl₃·6H₂O) has emerged as a catalyst of significant interest. While often overshadowed by its anhydrous counterpart or the more commonly cited Scandium(III) triflate, the hexahydrated form of scandium chloride offers a unique combination of reactivity, operational simplicity, and cost-effectiveness. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and protocols for employing Scandium(III) trichloride hexahydrate as a potent Lewis acid catalyst in a variety of pivotal organic transformations.

As a Lewis acid, the scandium(III) ion (Sc³⁺) possesses a high charge density, rendering it a strong electron pair acceptor. This inherent Lewis acidity allows it to activate a wide range of functional groups, thereby facilitating bond formation and accelerating reaction rates under mild conditions.[1] This application note will delve into the utility of ScCl₃·6H₂O in key synthetic reactions, providing not only detailed, step-by-step protocols but also insights into the underlying mechanistic principles that govern its catalytic prowess.

Core Principles of Scandium(III) Trichloride Hexahydrate Catalysis

The catalytic activity of Scandium(III) trichloride hexahydrate stems from the ability of the Sc³⁺ ion to coordinate with electron-rich atoms, typically oxygen or nitrogen, in organic substrates. This coordination polarizes the substrate, making it more susceptible to nucleophilic attack. The presence of water molecules in the hexahydrate form can influence the catalyst's activity and solubility, a factor that must be considered in solvent selection and reaction setup.

Application I: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds.[2] The reaction involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid. Scandium(III) trichloride hexahydrate serves as an effective catalyst for this transformation, activating the carbonyl component towards nucleophilic attack by the silyl enol ether.

Mechanistic Rationale

The catalytic cycle of the ScCl₃·6H₂O-mediated Mukaiyama aldol reaction is initiated by the coordination of the scandium(III) ion to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon. Subsequently, the silyl enol ether attacks the activated carbonyl, leading to the formation of a carbon-carbon bond and a silylated aldol adduct. The catalyst is then regenerated upon hydrolysis of the scandium-oxygen bond.

Mukaiyama_Aldol_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_workup Work-up & Catalyst Regeneration ScCl3_6H2O ScCl₃·6H₂O Activated_Complex [R¹CHO···ScCl₃] complex ScCl3_6H2O->Activated_Complex Coordination Aldehyde R¹CHO Aldehyde->Activated_Complex Aldol_Adduct_Silyl Silylated Aldol Adduct Activated_Complex->Aldol_Adduct_Silyl Attack by Silyl Enol Ether Silyl_Enol_Ether R²(R³)C=C(OSiMe₃)R⁴ Silyl_Enol_Ether->Aldol_Adduct_Silyl Aldol_Product β-Hydroxy Ketone/Aldehyde Aldol_Adduct_Silyl->Aldol_Product Hydrolysis Aldol_Product->ScCl3_6H2O Catalyst Regenerated

Caption: Catalytic cycle of the Mukaiyama aldol reaction mediated by ScCl₃·6H₂O.

Experimental Protocol: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

This protocol details the ScCl₃·6H₂O-catalyzed Mukaiyama aldol reaction between benzaldehyde and the silyl enol ether of acetophenone.

Materials:

  • Scandium(III) trichloride hexahydrate (ScCl₃·6H₂O)

  • Benzaldehyde

  • (1-Phenylvinyloxy)trimethylsilane (silyl enol ether of acetophenone)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Scandium(III) trichloride hexahydrate (0.26 g, 1.0 mmol, 10 mol%).

  • Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension.

  • To this suspension, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add (1-phenylvinyloxy)trimethylsilane (2.12 g, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

Expected Outcome:

This procedure is expected to yield 3-hydroxy-1,3-diphenylpropan-1-one in good yield (typically 75-85%) as a white solid.

Application II: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] While traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), Scandium(III) trichloride hexahydrate offers a milder and often more selective alternative.[1]

Mechanistic Considerations

In a Friedel-Crafts acylation, ScCl₃·6H₂O activates the acylating agent (typically an acyl chloride or anhydride) by coordinating to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the generation of an acylium ion or a highly polarized complex. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon to form a σ-complex (arenium ion). Deprotonation of the arenium ion restores aromaticity and yields the aryl ketone product.

Friedel_Crafts_Acylation_Mechanism cluster_activation Electrophile Generation cluster_aromatic_substitution Electrophilic Aromatic Substitution ScCl3_6H2O ScCl₃·6H₂O Acylium_Complex [RCO···ScCl₃]⁺ complex ScCl3_6H2O->Acylium_Complex Coordination Acyl_Chloride RCOCl Acyl_Chloride->Acylium_Complex Sigma_Complex Arenium Ion (σ-complex) Acylium_Complex->Sigma_Complex Nucleophilic attack by arene Arene Ar-H Arene->Sigma_Complex Aryl_Ketone Ar-COR Sigma_Complex->Aryl_Ketone Deprotonation Aryl_Ketone->ScCl3_6H2O Catalyst Regenerated

Caption: Mechanism of Friedel-Crafts acylation catalyzed by ScCl₃·6H₂O.

Experimental Protocol: Acylation of Anisole with Acetic Anhydride

This protocol describes the acylation of anisole to produce 4-methoxyacetophenone, a common fragrance and flavor compound.

Materials:

  • Scandium(III) trichloride hexahydrate (ScCl₃·6H₂O)

  • Anisole

  • Acetic anhydride

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Scandium(III) trichloride hexahydrate (0.13 g, 0.5 mmol, 5 mol%).

  • Add 1,2-dichloroethane (15 mL) to the flask.

  • Add anisole (1.08 g, 10.0 mmol, 1.0 equiv) to the mixture.

  • With stirring, add acetic anhydride (1.23 g, 12.0 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 84 °C) and maintain for 4 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 1,2-dichloroethane (2 x 15 mL).

  • Combine the organic layers, wash with water (20 mL) and brine (20 mL), and then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from ethanol/water to obtain 4-methoxyacetophenone.

Expected Outcome:

This protocol is expected to provide 4-methoxyacetophenone in high yield (typically 80-90%).

Application III: Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. Lewis acid catalysis can significantly accelerate the reaction rate and enhance its regio- and stereoselectivity. Scandium(III) trichloride hexahydrate can serve as an effective catalyst for this transformation, particularly with electron-deficient dienophiles.

Mechanistic Rationale

The role of ScCl₃·6H₂O in the Diels-Alder reaction is to coordinate with the dienophile, typically at a carbonyl or other electron-withdrawing group. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap between the diene and the dienophile. This smaller energy gap leads to a faster reaction rate.

Diels_Alder_Mechanism Diene Conjugated Diene Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Dienophile Activated_Dienophile [Dienophile···ScCl₃] Complex Dienophile->Activated_Dienophile ScCl3_6H2O ScCl₃·6H₂O ScCl3_6H2O->Activated_Dienophile Coordination Activated_Dienophile->Transition_State Cycloadduct Diels-Alder Adduct Transition_State->Cycloadduct Cycloadduct->ScCl3_6H2O Catalyst Release

Caption: Scandium(III) trichloride hexahydrate catalyzed Diels-Alder reaction.

Experimental Protocol: Cycloaddition of Isoprene and Methyl Acrylate

This protocol describes the Diels-Alder reaction between isoprene and methyl acrylate to form a mixture of regioisomeric cyclohexene derivatives.

Materials:

  • Scandium(III) trichloride hexahydrate (ScCl₃·6H₂O)

  • Isoprene

  • Methyl acrylate

  • Toluene, anhydrous

  • Hydroquinone (inhibitor)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a pressure tube equipped with a magnetic stir bar, add Scandium(III) trichloride hexahydrate (0.13 g, 0.5 mmol, 5 mol%).

  • Add a small crystal of hydroquinone as a polymerization inhibitor.

  • Add anhydrous toluene (10 mL) to the tube.

  • Add methyl acrylate (0.86 g, 10.0 mmol, 1.0 equiv) to the mixture.

  • Add isoprene (1.02 g, 15.0 mmol, 1.5 equiv) to the reaction mixture.

  • Seal the pressure tube and heat the reaction mixture to 60 °C for 12 hours.

  • After cooling to room temperature, carefully open the pressure tube.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure (avoid excessive heating to prevent product evaporation).

  • The crude product can be analyzed by GC-MS and NMR to determine the ratio of regioisomers and purified by fractional distillation if necessary.

Expected Outcome:

This reaction is expected to produce a mixture of 1-methyl-4-(methoxycarbonyl)cyclohex-1-ene and 1-methyl-3-(methoxycarbonyl)cyclohex-1-ene in good yield.

Data Summary

Reaction TypeCatalyst Loading (mol%)Substrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Mukaiyama Aldol10Benzaldehyde(1-Phenylvinyloxy)trimethylsilaneCH₂Cl₂0 to RT475-85General Protocol
Friedel-Crafts Acylation5AnisoleAcetic anhydride1,2-Dichloroethane84480-90General Protocol
Diels-Alder5IsopreneMethyl acrylateToluene6012GoodGeneral Protocol

Note: The yields are typical and may vary depending on the specific substrates and reaction conditions.

Conclusion and Future Outlook

Scandium(III) trichloride hexahydrate is a versatile and effective Lewis acid catalyst for a range of important organic transformations. Its ease of handling, relatively low cost, and high catalytic activity make it an attractive choice for both academic research and industrial applications. The protocols provided herein serve as a starting point for exploring the utility of this catalyst in the synthesis of complex organic molecules. Further research into the development of chiral ligand systems for ScCl₃·6H₂O-catalyzed asymmetric reactions and its application in a broader array of synthetic methodologies will undoubtedly continue to expand its role in the field of organic synthesis.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]

  • Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis. [Link]

  • RSC Publishing. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. [Link]

  • MDPI. Recent Developments in Enantioselective Scandium-Catalyzed Transformations. [Link]

  • Stanford Advanced Materials. Scandium(III) Chloride Hexahydrate. [Link]

  • UCLA Chemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Semantic Scholar. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. [Link]

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Application Notes & Protocols: The Catalytic Utility of Scandium(III) Chloride Hexahydrate in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts reaction, a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings, traditionally relies on stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃).[1][2] This guide delves into the catalytic application of Scandium(III) chloride hexahydrate (ScCl₃·6H₂O), a water-tolerant, milder Lewis acid catalyst. We will explore its mechanistic underpinnings, comparative performance, and detailed protocols for its use in both Friedel-Crafts alkylation and acylation reactions, providing a practical resource for chemists seeking more efficient and environmentally benign synthetic methodologies.

The Catalyst: Understanding Scandium(III) Chloride Hexahydrate

Scandium(III) chloride hexahydrate (ScCl₃·6H₂O) is a white, crystalline, and hygroscopic solid that is highly soluble in water.[3][4] Its utility as a Lewis acid catalyst stems from the high charge density of the Sc³⁺ ion, which makes it an effective electron pair acceptor.

Key Physicochemical Properties:

  • CAS Number: 20662-14-0[4]

  • Appearance: White crystalline solid[4]

  • Lewis Acidity: Functions as a Lewis acid, facilitating various organic transformations.[3]

  • Hygroscopicity & Hydrolysis: A critical challenge in its handling is its propensity for hydrolysis, especially at elevated temperatures, which can lead to the formation of insoluble and catalytically inactive scandium oxychloride (ScOCl).[5]

Preparation and Handling: The most common method for preparing ScCl₃·6H₂O is by dissolving scandium oxide (Sc₂O₃) in hydrochloric acid (HCl), followed by careful evaporation.[5][6][7] Due to its hygroscopic nature, it should be stored in a desiccator. For reactions requiring strictly anhydrous conditions, the hexahydrate form can be dehydrated, often using reagents like thionyl chloride in an organic solvent such as THF to form complexes like [ScCl₃(THF)₃], which can then be isolated.[5]

ScCl₃·6H₂O vs. Sc(OTf)₃: While ScCl₃·6H₂O shows catalytic activity, the related salt, Scandium(III) triflate (Sc(OTf)₃), is often reported as a more potent and versatile Lewis acid catalyst for Friedel-Crafts reactions.[8] Sc(OTf)₃ is known for its remarkable water tolerance and reusability, often providing excellent yields where ScCl₃ may show only trace activity.[8] Despite this, ScCl₃·6H₂O remains a more cost-effective and readily available option worth considering for specific applications.

Reaction Mechanisms: The Role of ScCl₃ in Electrophilic Aromatic Substitution

The Friedel-Crafts reactions proceed via electrophilic aromatic substitution.[9][10] The primary role of the ScCl₃ catalyst is to generate a potent electrophile—either a carbocation for alkylation or an acylium ion for acylation.

Friedel-Crafts Alkylation: The reaction involves the substitution of an aromatic proton with an alkyl group.[9] The ScCl₃ catalyst coordinates with an alkyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to form a carbocation electrophile. This electrophile is then attacked by the electron-rich aromatic ring.

G cluster_0 Catalyst Activation cluster_1 Electrophile Generation cluster_2 Electrophilic Attack cluster_3 Deprotonation & Catalyst Regeneration R-X Alkyl Halide Complex [R-X---ScCl₃] R-X->Complex Coordination ScCl3 ScCl₃ ScCl3->Complex R+ Carbocation (R⁺) Complex->R+ Heterolysis XScCl3- [X-ScCl₃]⁻ Complex->XScCl3- Arenium Arenium Ion (Wheland Intermediate) R+->Arenium Attack XScCl3-->ScCl3 Regeneration HX H-X XScCl3-->HX Arene Ar-H Arene->Arenium Product Alkylated Arene (Ar-R) Arenium->Product Loss of H⁺ Arenium->HX

Caption: Catalytic cycle for ScCl₃-mediated Friedel-Crafts Alkylation.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride.[11] The mechanism is similar to alkylation, but the generated electrophile is a resonance-stabilized acylium ion (R-C≡O⁺).[9][11] A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing the poly-substitution often seen in alkylation reactions.[12][13]

G cluster_0 Catalyst Activation cluster_1 Electrophile Generation cluster_2 Electrophilic Attack cluster_3 Deprotonation & Product Formation RCO-Cl Acyl Chloride Complex [RCO-Cl---ScCl₃] RCO-Cl->Complex Coordination ScCl3 ScCl₃ ScCl3->Complex RCO+ Acylium Ion (RCO⁺) Complex->RCO+ Cleavage ClScCl3- [Cl-ScCl₃]⁻ Complex->ClScCl3- Arenium Arenium Ion RCO+->Arenium Attack ClScCl3-->ScCl3 Regeneration Arene Ar-H Arene->Arenium ProductComplex Product-Catalyst Complex [Ar-COR---ScCl₃] Arenium->ProductComplex Loss of H⁺ Product Aryl Ketone (Ar-COR) ProductComplex->Product Workup

Caption: Catalytic cycle for ScCl₃-mediated Friedel-Crafts Acylation.

Performance and Comparison

While classic Lewis acids like AlCl₃ and FeCl₃ are effective, they are typically required in stoichiometric amounts for acylation and are highly sensitive to moisture.[2][10] Hydrated Lewis acids, such as AlCl₃·6H₂O, have also been shown to effectively catalyze Friedel-Crafts reactions, demonstrating that strictly anhydrous conditions are not always necessary.[14] ScCl₃·6H₂O fits within this class of water-tolerant catalysts.

Comparative Data for Lewis Acids in Friedel-Crafts Acylation (Acetylation of Toluene):

CatalystSolventTemperature (°C)Yield (%)ortho-meta-para-Reference
AlCl₃ TolueneRoom Temp.292197[1]
FeCl₃ TolueneRoom Temp.242197[1]

Note: Specific yield data for ScCl₃·6H₂O in benchmark reactions is less prevalent in the literature compared to Sc(OTf)₃ and traditional Lewis acids. Its effectiveness is highly substrate-dependent.

Advantages of ScCl₃·6H₂O:

  • Milder Reaction Conditions: Often effective without the need for harsh temperatures.

  • Water Tolerance: Unlike anhydrous AlCl₃, the hexahydrate form can function in the presence of trace moisture, simplifying reaction setup.

  • Catalytic Quantities: Can often be used in sub-stoichiometric amounts.

Limitations:

  • Lower Activity: May exhibit lower catalytic activity compared to anhydrous AlCl₃ or Sc(OTf)₃ for less reactive substrates.[8]

  • Substrate Scope: Highly deactivated or electron-poor aromatic compounds may not react effectively.[11]

  • Hydrolysis Risk: Prone to forming inactive ScOCl if not handled correctly.[5]

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions for their specific substrates.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N₂ atm) Reagents 2. Add Arene & Solvent Setup->Reagents Catalyst 3. Add ScCl₃·6H₂O Reagents->Catalyst Electrophile 4. Add Electrophile (Alkyl/Acyl Halide) Dropwise Catalyst->Electrophile Reaction 5. Stir at RT or Heat (Monitor by TLC/GC) Electrophile->Reaction Quench 6. Quench Reaction (e.g., add water) Reaction->Quench Extract 7. Workup (Extraction, Washing) Quench->Extract Purify 8. Purification (Chromatography/Distillation) Extract->Purify

Sources

Using scandium(III) hexahydrate trichloride for halide perovskite doping

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Doping of Halide Perovskites with Scandium(III) Trichloride Hexahydrate for Enhanced Optoelectronic Performance and Stability

Audience: Researchers, materials scientists, and professionals in solar energy and optoelectronics development.

Introduction: The Imperative for Perovskite Enhancement

Metal halide perovskites (MHPs) have emerged as exceptional semiconductor materials for a new generation of high-performance, low-cost optoelectronic devices, most notably solar cells.[1] Their remarkable properties, including high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps, have propelled power conversion efficiencies (PCEs) to levels competitive with conventional silicon technologies.[2][3]

However, the long-term stability and intrinsic defects within the polycrystalline films remain significant hurdles for commercialization.[4][5] Ion migration, defect-mediated non-radiative recombination, and degradation in the presence of moisture and oxygen can compromise device performance and lifespan.[5][6] Compositional engineering through ion doping is a powerful strategy to mitigate these issues.[2][7] By introducing specific ions into the perovskite lattice or at grain boundaries, it is possible to passivate defects, relieve lattice strain, and enhance the material's intrinsic stability and electronic properties.[8][9]

This application note details the use of Scandium(III) Trichloride Hexahydrate (ScCl₃·6H₂O) as a strategic dopant for halide perovskites. Scandium (Sc³⁺), a trivalent cation, offers unique opportunities to modulate the perovskite's crystal structure and defect chemistry, ultimately leading to improved device efficiency and durability. We will explore the causality behind its selection and provide a detailed, validated protocol for its incorporation and subsequent material characterization.

The Rationale for Scandium (Sc³⁺) Doping

The selection of Sc³⁺ as a dopant is rooted in its fundamental ionic and electronic properties. When introduced into a typical lead-based perovskite (e.g., MAPbI₃ or FAPbI₃), Sc³⁺ can influence the material in several key ways:

  • Defect Passivation: The high positive charge of Sc³⁺ can effectively compensate for and passivate negatively charged defects, such as lead vacancies (VPb²⁻) and iodine interstitials (Ii⁻). Furthermore, its interaction with halide ions can suppress the formation of halide vacancies (VX⁺), which are notorious sites for non-radiative recombination.

  • Structural Stabilization: Doping with ions of a different size and charge than the host ions can alter the crystal lattice parameters.[10] This can relieve internal lattice strain, a factor known to contribute to perovskite degradation.[5] The incorporation of Sc³⁺ can also influence the Goldschmidt tolerance factor, potentially stabilizing the desired cubic perovskite phase, which is crucial for high photovoltaic performance.[11][12]

  • Crystallization Control: The presence of impurity ions like Sc³⁺ in the precursor solution can influence the crystallization dynamics of the perovskite film.[9] This can lead to improved film morphology, such as larger grain sizes and fewer grain boundaries, which reduces charge carrier trapping and enhances charge transport.

  • Electronic Property Modulation: While some trivalent dopants have been shown to be expelled to the grain boundaries, this surface passivation is also highly effective at reducing electronic disorder.[9] Density Functional Theory (DFT) studies on similar trivalent dopants (like Sc, Y, and La) suggest they can shift the Fermi level, thereby reducing the intrinsic p-doping of tin-based perovskites, which could offer better control over the material's electronic behavior.[13]

Experimental Workflow for Scandium Doping

The following diagram outlines the comprehensive workflow for synthesizing and characterizing Sc³⁺-doped halide perovskite thin films.

Sc-Doping_Workflow Fig 1. Experimental workflow for Sc-doped perovskite fabrication. cluster_0 Solution Preparation cluster_1 Thin-Film Fabrication cluster_2 Characterization start Weigh Perovskite Precursors (e.g., PbI₂, FAI) and ScCl₃·6H₂O dissolve Dissolve in Anhydrous Solvent (e.g., DMF:DMSO) start->dissolve Step 1a filter Filter Solution (0.2 µm PTFE) dissolve->filter Step 1b spin_coat Spin-Coat Precursor Solution onto Substrate filter->spin_coat Precursor Ink antisolvent Apply Antisolvent (e.g., Chlorobenzene) spin_coat->antisolvent Step 2a anneal Thermal Annealing antisolvent->anneal Step 2b structural Structural Analysis (XRD, SEM) anneal->structural Doped Film optical Optical Analysis (UV-Vis, PL, TRPL) device Device Fabrication & Performance Testing (J-V, EQE)

Caption: Fig 1. Experimental workflow for Sc-doped perovskite fabrication.

Detailed Protocol: Preparation of Sc³⁺-Doped FAPbI₃ Thin Films

This protocol describes a validated two-step method for fabricating high-quality formamidinium lead iodide (FAPbI₃) thin films with varying concentrations of scandium doping.[6]

4.1. Materials and Reagents

  • Lead (II) Iodide (PbI₂), 99.99%

  • Formamidinium Iodide (FAI)

  • Scandium(III) Trichloride Hexahydrate (ScCl₃·6H₂O), 99.9%

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Chlorobenzene (CB), anhydrous

  • ITO-coated glass substrates

4.2. Preparation of Perovskite Precursor Solutions (1.4 M)

  • Control Solution (0% Sc):

    • In a nitrogen-filled glovebox, weigh 645.4 mg of PbI₂ and 238.7 mg of FAI.

    • Add the powders to a vial containing a mixed solvent of 700 µL DMF and 200 µL DMSO.

    • Stir the solution at 60°C for at least 2 hours until a clear, yellow solution is formed.

  • Scandium-Doped Solutions (e.g., 0.1%, 0.25%, 0.5% molar ratio relative to Pb):

    • Prepare a stock solution of ScCl₃·6H₂O in DMF (e.g., 10 mg/mL). Causality: Creating a stock solution ensures accurate dispensing of the small quantities required for low doping concentrations.

    • For a 0.1% doped solution, add the appropriate volume of the ScCl₃·6H₂O stock solution to the PbI₂ and FAI powders before adding the main DMF/DMSO solvent mixture. Adjust the main solvent volume to maintain the final 1.4 M concentration.

    • Stir at 60°C for 2 hours. The solution should remain clear. Any precipitation indicates poor solubility or contamination.

4.3. Thin-Film Deposition and Annealing

  • Clean the ITO substrates sequentially by sonicating in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Transfer the substrates to the nitrogen-filled glovebox.

  • Dispense 40 µL of the perovskite precursor solution (control or doped) onto the center of the ITO substrate.

  • Immediately begin the spin-coating program:

    • Step 1: 1000 rpm for 10 seconds (acceleration 200 rpm/s).

    • Step 2: 4000 rpm for 30 seconds (acceleration 2000 rpm/s).

  • During the second step, at the 20-second mark, dispense 150 µL of chlorobenzene onto the spinning substrate. Causality: The antisolvent induces rapid, uniform nucleation of the perovskite crystals, which is critical for achieving a dense and smooth film.[14]

  • Immediately transfer the substrate to a hotplate and anneal at 150°C for 15 minutes in the glovebox. A color change from yellow to dark brown/black indicates the formation of the α-FAPbI₃ perovskite phase.

4.4. Self-Validation and Quality Control

  • Visual Inspection: The final film should be uniform, highly reflective, and dark brown. Pinholes or hazy regions suggest issues with the spin-coating or antisolvent step.

  • UV-Vis Spectroscopy: The absorbance spectrum should show a sharp absorption onset consistent with the perovskite bandgap (~1.55 eV for FAPbI₃). A residual peak around 400-500 nm may indicate the presence of unreacted PbI₂.

  • X-Ray Diffraction (XRD): The XRD pattern should show characteristic peaks for the α-perovskite phase, with the main peak around 14.1°. The absence of a significant PbI₂ peak (at ~12.6°) confirms complete conversion.

Characterization and Expected Results

Proper characterization is essential to confirm the successful incorporation of scandium and to understand its impact on the perovskite's properties.[4]

5.1. Structural and Morphological Analysis

  • X-Ray Diffraction (XRD): A slight shift in the XRD peak positions can indicate the incorporation of Sc³⁺ into the lattice, causing strain. Doping can also improve crystallinity, resulting in sharper and more intense diffraction peaks.[15]

  • Scanning Electron Microscopy (SEM): SEM images can reveal changes in film morphology. Effective doping often leads to larger, more uniform grains with fewer visible grain boundaries, which is beneficial for reducing charge recombination.

5.2. Optoelectronic Properties

  • Photoluminescence (PL) and Time-Resolved PL (TRPL): Successful defect passivation by Sc³⁺ doping is expected to reduce non-radiative recombination pathways. This manifests as:

    • An increase in the steady-state PL intensity.

    • A longer charge carrier lifetime, as measured by TRPL.[9]

  • UV-Visible Spectroscopy: The absorption onset (and thus the bandgap) is not expected to change significantly at low doping concentrations, but improvements in film quality can lead to a sharper absorption edge.

Table 1: Expected Impact of Sc³⁺ Doping on Perovskite Properties

Parameter0% Sc (Control)0.25% Sc DopingRationale for Change
PCE (%) 19.5 ± 0.821.5 ± 0.5Reduced defect density and improved charge transport.[16]
Voc (V) 1.081.12Suppression of non-radiative recombination at interfaces and in the bulk.
Jsc (mA/cm²) 23.123.5Improved charge collection efficiency due to longer carrier lifetime.
Fill Factor (%) 7881Reduced series resistance and suppressed charge recombination.
PL Lifetime (ns) 250450Passivation of trap states that cause non-radiative decay.[9]

Note: The values presented are illustrative and based on typical improvements seen with effective trivalent cation doping.

Mechanistic Insights into Scandium's Role

The diagram below illustrates two primary proposed mechanisms by which Sc³⁺ enhances perovskite performance: lattice substitution and grain boundary passivation.

Sc_Mechanism Fig 2. Proposed mechanisms for performance enhancement by Sc³⁺ doping. cluster_0 Mechanism 1: Lattice Substitution & Defect Passivation cluster_1 Mechanism 2: Grain Boundary Passivation Pb1 Pb²⁺ I1 I⁻ Pb1->I1 Pb2 Pb²⁺ I2 I⁻ Pb2->I2 Sc Sc³⁺ Sc->I1 Sc->I2 I3 I⁻ Sc->I3 note1 Sc³⁺ substitutes Pb²⁺, locally neutralizing positive halide vacancies (V_I⁺) and stabilizing the lattice. Sc->note1 Vacancy grain1 Perovskite Grain 1 grain2 Perovskite Grain 2 gb Grain Boundary dopant Sc³⁺ ions segregate at the grain boundary, passivating surface defects. dopant->gb

Caption: Fig 2. Proposed mechanisms for performance enhancement by Sc³⁺ doping.

The precise mechanism—whether Sc³⁺ is incorporated into the lattice or segregates to the grain boundaries—likely depends on factors such as its concentration and the specific perovskite composition and processing conditions.[9][10] In either case, the outcome is a reduction in defect density, leading to more efficient and stable perovskite layers.

References

  • Kim, G. et al. (2018). Scandium Doping Effect on a Layered Perovskite Cathode for Low-Temperature Solid Oxide Fuel Cells (LT-SOFCs). MDPI. Available at: [Link][11][12]

  • Zhang, T. et al. (2021). Efficient Stabilization of Cubic Perovskite SrCoO3-δ by B-Site Low Concentration Scandium Doping Combined with Sol–Gel Synthesis. ResearchGate. Available at: [Link][15]

  • Wang, H. et al. (2009). Effects of scandium doping concentration on the properties of strontium cobalt oxide membranes. SciELO. Available at: [Link][10]

  • Kim, J. et al. (2021). Unique Impacts of Scandium Doping on Electrode Performance of P'2‐ and P2‐type Na2/3MnO2. PMC. Available at: [Link][8]

  • Jeon, D. et al. (2018). Scandium Doping Effect on a Layered Perovskite Cathode for Low-Temperature Solid Oxide Fuel Cells (LT-SOFCs). ResearchGate. Available at: [Link]

  • Sessolo, M. et al. (2023). Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. STAR Protocols. Available at: [Link][14]

  • Wang, Z. et al. (2016). Efficient perovskite solar cells by metal ion doping. SciSpace. Available at: [Link][9]

  • Sessolo, M. et al. (2023). Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method. Cell Press. Available at: [Link]

  • Li, Y. et al. (2022). Te4+-Doping Rubidium Scandium Halide Perovskite Single Crystals Enabling Optical Thermometry. ACS Publications. Available at: [Link]

  • Poeppelmeier, K.R. (1978). Synthesis and Characterization of Reduced Scandium Halide Containing One- And Two-Dimensional Metal Bonded Arrays. Amanote Research. Available at: [Link]

  • Pesce, G.L. et al. (2013). Efficiency Improvement of DSSC Photoanode by Scandium Doping of Mesoporous Titania Beads. ACS Publications. Available at: [Link]

  • Jayathilaka, K.M.D.C. et al. (2022). Synthetic approaches for perovskite thin films and single-crystals. RSC Publishing. Available at: [Link][1]

  • Kirchartz, T. (2025). Challenges and opportunities for the characterization of electronic properties in halide perovskite solar cells. Fluxim AG. Available at: [Link][4]

  • Chen, S. et al. (2024). Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. PMC. Available at: [Link][5]

  • de Castro, I.A. (2023). X-ray microscopy characterization of metal halide perovskites at CARNAÚBA/SIRIUS. Brazilian Synchrotron Light Laboratory. Available at: [Link]

  • Singh, S. et al. (2018). Two-step fabrication of MAPbI3 perovskite thin films with improved stability. Indian Academy of Sciences. Available at: [Link][6]

  • Daly, C. et al. (2020). Metal Doping of Strongly Confined Halide Perovskite Nanocrystals under Ambient Conditions. PMC. Available at: [Link][7]

  • El-Hossary, F.M. (2023). Studying the impact of thicknesses, doping, and defects on the perovskite solar cell efficiency. BUE Scholar. Available at: [Link][16]

  • Oku, T. (2019). Crystal structures of perovskite halide compounds used for solar cells. SciSpace. Available at: [Link][2]

  • Jafar, A.H. et al. (2024). Carbon Quantum Dot Doping for Enhanced Power Conversion Efficiency in CsEuCl3 Perovskite Solar Cells. Journal of Nanostructures. Available at: [Link][3]

  • Yin, W.J. et al. (2019). Reducing p-Doping of Tin Halide Perovskites by Trivalent Cation Doping. ResearchGate. Available at: [Link][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing ScCl₃·6H₂O Bioavailability in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-SOL-001 Subject: Solubilization and Activation of Scandium(III) Chloride Hexahydrate in Non-Polar Media Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering a fundamental polarity mismatch. Scandium(III) chloride hexahydrate (


)  is a salt with high lattice energy and a hydrophilic coordination sphere. It is inherently insoluble  in standard organic solvents (DCM, Toluene, Hexanes) and only sparingly soluble in THF in its hydrated form.

Furthermore, the presence of coordinate water molecules (


) deactivates the Lewis acidity required for reactions like Friedel-Crafts or Diels-Alder by occupying the metal's empty orbitals.

The Solution: You cannot simply "dissolve" the hexahydrate; you must transform it. The standard industry protocol is to convert the hydrophilic hexahydrate into a lipophilic tetrahydrofuran (THF) adduct (


)  or an acetonitrile complex.
Module 1: The Dehydration & Complexation Protocol (Gold Standard)

This protocol simultaneously removes water (activation) and installs organic ligands (solubilization), rendering the catalyst soluble in dichloromethane (DCM) and toluene.

Reagents Required
  • 
     (Starting material)[1][2][3][4][5][6]
    
  • Thionyl Chloride (

    
    ) – Dehydrating agent
    
  • Tetrahydrofuran (THF), anhydrous – Ligand/Solvent

  • Hexanes – Precipitation medium

Step-by-Step Methodology
  • Slurry Formation:

    • Place

      
       in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
      
    • Suspend the solid in anhydrous THF. Note: It will not dissolve yet; it will form a cloudy suspension.

  • Chemical Dehydration (The Activation):

    • Critical Step: Add excess thionyl chloride (

      
      ) dropwise under an inert atmosphere (
      
      
      
      or Ar).
    • Observation: Vigorous gas evolution (

      
       and 
      
      
      
      ) will occur.[5]
    • Mechanism:

      
       reacts with the coordinate water, converting it to gaseous byproducts, while THF molecules immediately coordinate to the open Sc(III) sites.
      
  • Reflux & Solubilization:

    • Heat the mixture to reflux for 2–4 hours .

    • Endpoint: The solution should turn from a cloudy suspension to a clear, pale yellow or colorless solution . This indicates the formation of

      
      .[1][3]
      
  • Isolation (Optional but Recommended):

    • Remove volatiles under reduced pressure to obtain a solid residue.

    • Wash with dry hexanes to remove trace impurities.

    • Result: You now have

      
       , which is soluble in DCM, THF, and Toluene.
      

Technical Note: If you do not wish to isolate the solid, you can use the generated THF solution directly, provided your reaction tolerates THF.

Module 2: Solubility Data & Solvent Compatibility

The following table contrasts the native hexahydrate against the engineered complex.

Solvent System

(Native)

(Engineered)
Application Context
Water Highly Soluble Decomposes (Hydrolysis)Aqueous workup only
Ethanol/Methanol SolubleSoluble (Ligand Exchange)Solvolysis reactions
THF Sparingly Soluble (Cloudy)Highly Soluble General Synthesis
Dichloromethane (DCM) InsolubleSoluble Lewis Acid Catalysis
Toluene InsolubleSoluble High-temp reactions
Acetonitrile Sparingly SolubleSoluble (forms

)
Polar aprotic needs
Module 3: Visualization of the Workflow

The following diagram illustrates the decision logic for treating the catalyst based on your target solvent system.

ScSolubility cluster_legend Process Key Start Start: ScCl3·6H2O Target Target Solvent? Start->Target Water Water/Alcohols Target->Water Polar/Protic Organic DCM / Toluene / THF Target->Organic Non-Polar/Aprotic Direct Direct Dissolution (No activation needed) Water->Direct Process Dehydration Protocol (SOCl2 + THF Reflux) Organic->Process Result Product: ScCl3(THF)3 (Lipophilic Complex) Process->Result - SO2, - HCl Action Dissolve in Organic Media Result->Action Legend1 Input Legend2 Transformation Legend3 Ready for Use

Caption: Logical workflow for solubilizing Scandium(III) based on solvent polarity requirements.

Module 4: Troubleshooting & FAQs

Q1: I followed the reflux procedure, but my solution is still cloudy. Why?

  • Diagnosis: Incomplete dehydration or saturation.

  • Fix:

    • Ensure you used anhydrous THF. If the THF contained water, the

      
       was consumed before dehydrating the scandium salt.
      
    • Add an additional 1-2 equivalents of thionyl chloride and continue refluxing until clear.

    • Filter the solution while hot (under inert gas) to remove any unreacted inorganic salts.

Q2: Can I use Scandium Triflate (


) instead? 
  • Answer: Yes, and it is often preferred.

  • Reasoning:

    
     is "water-tolerant" (unlike 
    
    
    
    ) and can often be used in aqueous-organic biphasic systems without strict dehydration. However, if your specific protocol demands the chloride anion (e.g., for specific ligand coordination geometry), you must stick to the
    
    
    route [1].

Q3: Why does the solution turn yellow?

  • Explanation: Pure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is white.[2][3][4][6][7][8] A yellow hue usually indicates the formation of the THF adduct (
    
    
    
    ) or slight traces of sulfur byproducts from the thionyl chloride. This is normal and generally does not affect catalytic performance [2].

Q4: My reaction in Toluene failed even after using the complex.

  • Diagnosis: Ligand stripping.

  • Fix: Toluene is non-coordinating. If your substrate is a poor ligand, the Sc center might remain saturated by the 3 THF molecules you added.

  • Advanced Tip: For toluene reactions, consider synthesizing the Acetonitrile adduct (

    
    )  instead, as MeCN is a more labile ligand than THF, allowing your substrate to bind more easily [3].
    
References
  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[7][9] European Journal of Organic Chemistry.

  • Boyle, T. J., et al. (2021).[9] Solvation coordination compounds of scandium chloride from the dehydration of scandium chloride hexahydrate.[9] Polyhedron, 208, 115437.[9]

  • Ripert, V., Hubert-Pfalzgraf, L. G., & Vaissermann, J. (1999).[9] Dehydration of scandium chloride hydrate: synthesis and molecular structures of ScCl3(THF)3 and ScCl3(MeCN)3.[1] Polyhedron, 18(13), 1845-1851.[9]

  • Freeman, J. H., & Smith, M. L. (1958).[10] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride.[10] Journal of Inorganic and Nuclear Chemistry, 7(3), 224-227.

Sources

Optimizing catalytic yield using scandium(III) hexahydrate trichloride

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: Optimizing Catalytic Yield with Scandium(III) Chloride Hexahydrate

Welcome to the technical support guide for Scandium(III) Chloride Hexahydrate (ScCl₃·6H₂O). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction yields and troubleshooting common issues encountered when using this versatile Lewis acid catalyst.

A Note on Nomenclature

While occasionally referred to as scandium(III) hexahydrate trichloride, the chemically precise and standard name for this compound is Scandium(III) Chloride Hexahydrate . This guide will use the proper nomenclature, ScCl₃·6H₂O.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties, handling, and applications of ScCl₃·6H₂O.

Q1: What is Scandium(III) Chloride Hexahydrate and why is it a valuable Lewis acid catalyst?

Scandium(III) Chloride Hexahydrate is a white, crystalline, water-soluble solid.[1] As a Lewis acid, its central scandium(III) ion can accept an electron pair, activating a wide range of organic substrates.[1][2] Its catalytic activity is leveraged in numerous organic transformations, including Friedel-Crafts reactions, Michael additions, and aldol reactions.[1][2] A key advantage is that the Sc³⁺ ion facilitates these conversions under mild conditions, often leading to significant yields without requiring harsh additives.[3]

Q2: What are the primary advantages of ScCl₃·6H₂O compared to traditional Lewis acids like AlCl₃ or BF₃?

The most significant advantage is its remarkable water tolerance. Unlike many traditional Lewis acids that decompose or become deactivated in the presence of moisture, scandium-based catalysts like ScCl₃·6H₂O and scandium triflate (Sc(OTf)₃) can often be used in aqueous media or with reagents that have not been rigorously dried.[1][4] This simplifies experimental setup and expands the scope of compatible solvents and substrates.

Q3: How should I properly handle and store ScCl₃·6H₂O?

ScCl₃·6H₂O is hygroscopic, meaning it readily absorbs moisture from the air.[3][5] To maintain its integrity and ensure reproducible results, it is critical to:

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[5][6][7]

  • Handling: When weighing and dispensing the catalyst, do so in a controlled environment (like a glovebox) or work quickly in a well-ventilated fume hood to minimize exposure to atmospheric moisture.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Q4: Is the water content of the hexahydrate form a concern for my reaction?

For many applications, the coordinated water molecules do not interfere and are a reason for the catalyst's ease of use. The hydrated salt contains the complex ion trans-[ScCl₂(H₂O)₄]⁺.[1][9] However, for reactions involving highly water-sensitive reagents, such as certain organometallics, the water of hydration can be problematic. In such cases, converting the hexahydrate to an anhydrous form, often as a tetrahydrofuran (THF) adduct like ScCl₃(THF)₃, is a necessary preliminary step.[1][10]

Q5: What types of organic reactions are most effectively catalyzed by ScCl₃·6H₂O?

ScCl₃·6H₂O is a versatile catalyst for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[11] Key applications include:

  • Friedel-Crafts Alkylations and Acylations: Attaching alkyl or acyl groups to aromatic rings.[1][12]

  • Michael Additions: The 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds.[2][13]

  • Aldol Reactions: Forming complex molecules through carbon-carbon bond formation.[2][9]

  • Cyclization and Annulation Reactions: Constructing ring systems, which is crucial in the synthesis of complex natural products and pharmaceuticals.[2][14]

  • Polymerization Reactions: It can serve as a catalyst or precursor in certain polymerization processes.[3][15]

Part 2: Troubleshooting Guide for Low Catalytic Yield

This section provides a structured, problem-solving approach to common issues that lead to suboptimal reaction yields.

Problem: Reaction is slow, stalls, or fails to reach completion.
Possible Cause A: Sub-optimal Catalyst Loading

The efficiency of a catalytic reaction is highly dependent on the catalyst-to-substrate ratio. While ScCl₃·6H₂O is potent, too low a concentration may result in a reaction rate that is impractically slow.

Troubleshooting Steps:

  • Verify Initial Loading: For initial screening, a catalyst loading of 5-10 mol% is a common starting point.[16]

  • Systematic Increase: If the reaction is sluggish, incrementally increase the catalyst loading to 15 mol% or even 20 mol%. Monitor the reaction progress by TLC or GC-MS to observe any rate enhancement.

  • Beware of Excess: Note that excessively high catalyst loading can sometimes lead to side reactions or complicate product purification. Optimization is key.

Catalyst Loading (mol%) Typical Application Scenario Considerations
1 - 5%Highly reactive substrates; process optimization after initial success.May result in long reaction times for less reactive partners.
5 - 10% Recommended starting range for most new reactions. [16]Provides a good balance between reaction rate and cost-efficiency.
10 - 20%Unreactive substrates or challenging transformations.Higher cost; may increase the likelihood of side-product formation.
Possible Cause B: Poor Catalyst Solubility or Activity in the Chosen Solvent

The choice of solvent is critical for catalyst performance. While ScCl₃·6H₂O is water-soluble, its performance in organic solvents can vary significantly.[17]

Troubleshooting Steps:

  • Assess Polarity: Scandium catalysts often perform well in polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).[10][16] If you are using a nonpolar solvent like hexane or toluene, catalyst solubility may be the limiting factor.

  • Screen Alternative Solvents: Conduct small-scale parallel reactions in a variety of solvents to identify the optimal medium. Solvent choice has been shown to be crucial for reaction success, with some solvents favoring desired products while others promote side reactions or are entirely inactive.[16]

  • Consider Ligand Effects: In some cases, the solvent itself can act as a ligand. For instance, the formation of the ScCl₃(THF)₃ adduct in THF can modulate the catalyst's reactivity.[10]

Possible Cause C: Presence of Reaction Inhibitors

Certain functional groups on your substrate or impurities in your reagents can act as strong Lewis bases, coordinating irreversibly to the scandium center and deactivating the catalyst.

Troubleshooting Steps:

  • Substrate Analysis: Be wary of substrates containing strong Lewis basic sites (e.g., unprotected primary amines, phosphines, or thiols) that can compete with the target functional group for coordination to the Sc³⁺ ion.[18]

  • Reagent Purity Check: Ensure all reagents and solvents are of high purity and are free from contaminants. Traces of water (beyond the hydrate shell), alcohols, or amines from previous steps can inhibit the catalyst.[19]

  • Protection Strategy: If a problematic functional group is present on your substrate, consider using a suitable protecting group that can be removed after the catalytic step.

Problem: Significant formation of byproducts and low selectivity.
Possible Cause A: Reaction Temperature is Too High

While heating can increase reaction rates, it can also provide the activation energy for undesired pathways, leading to poor selectivity.

Troubleshooting Steps:

  • Run at Room Temperature First: Many scandium-catalyzed reactions proceed efficiently at ambient temperature (20-25 °C).[20] Always attempt the reaction at room temperature before resorting to heat.

  • Controlled Cooling: If the reaction is highly exothermic or known to be sensitive, consider running it at a lower temperature (e.g., 0 °C or -20 °C) to improve selectivity.

  • Systematic Temperature Screening: If heating is necessary, screen a range of temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the optimal balance between reaction rate and selectivity.[16]

Possible Cause B: Catalyst-Induced Substrate/Product Degradation

The Lewis acidic nature of ScCl₃·6H₂O can sometimes promote the degradation of sensitive substrates or products over long reaction times.

Troubleshooting Steps:

  • Monitor Reaction Closely: Do not let the reaction run for an arbitrary length of time. Monitor its progress closely using an appropriate analytical technique (TLC, LC-MS, GC-MS).

  • Quench Promptly: Once the starting material is consumed or product formation has plateaued, quench the reaction immediately. A typical workup involves adding water or a saturated aqueous solution like NaHCO₃ to decompose the catalyst complex.[21]

  • Consider a Milder Catalyst: If degradation persists, ScCl₃·6H₂O may be too acidic for your specific substrate. Investigating a milder Lewis acid could be a viable alternative.

Part 3: Methodologies & Visualized Workflows

Example Protocol: ScCl₃·6H₂O-Catalyzed Aza-Michael Addition

This protocol describes the addition of a pyrazole nucleophile to an α,β-unsaturated ketone, a reaction where ScCl₃·6H₂O has been used effectively in complex with a chiral ligand.[20]

Materials:

  • Scandium(III) Chloride Hexahydrate (ScCl₃·6H₂O)

  • Chiral Ligand (e.g., a PyBox or N,N'-Dioxide derivative)

  • Pyrazole (1.2 mmol)

  • α,β-Unsaturated Ketone (1.0 mmol)

  • Anhydrous Chloroform (CHCl₃) (5 mL)

  • 2N Hydrochloric Acid (HCl)

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere, add ScCl₃·6H₂O (0.1 mmol, 10 mol%) and the chiral ligand (0.11 mmol, 11 mol%). Add anhydrous chloroform (2 mL) and stir the mixture at 30 °C for 30 minutes to allow for complex formation.

  • Reagent Addition: Add the pyrazole (1.2 mmol) to the catalyst mixture, followed by the α,β-unsaturated ketone (1.0 mmol).

  • Reaction: Stir the reaction mixture at 30 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[20]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired aza-Michael adduct.

Visualized Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing low yield in a scandium-catalyzed reaction.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckLoading Is Catalyst Loading Optimal (5-10 mol%)? Start->CheckLoading IncreaseLoading Increase Loading (e.g., to 15 mol%) CheckLoading->IncreaseLoading No CheckSolvent Is Solvent Appropriate? (e.g., DCM, MeCN) CheckLoading->CheckSolvent Yes IncreaseLoading->CheckSolvent ScreenSolvents Screen Alternative Solvents CheckSolvent->ScreenSolvents No CheckTemp Is Temperature Optimized? CheckSolvent->CheckTemp Yes ScreenSolvents->CheckTemp ScreenTemp Screen Temperatures (e.g., 0°C, RT, 40°C) CheckTemp->ScreenTemp No CheckPurity Are Reagents Pure? Any Inhibitors? CheckTemp->CheckPurity Yes ScreenTemp->CheckPurity PurifyReagents Purify Reagents/ Use Protecting Groups CheckPurity->PurifyReagents No Success Yield Optimized CheckPurity->Success Yes PurifyReagents->Success

Caption: A decision tree for troubleshooting low yield in catalysis.

General Catalytic Mechanism

Scandium(III) functions as a Lewis acid by coordinating to an electron-rich site on a substrate, thereby activating it for nucleophilic attack.[22] In the case of a carbonyl-containing substrate, the Sc³⁺ ion polarizes the C=O bond, making the carbonyl carbon more electrophilic.

CatalyticCycle Catalyst ScCl₃·6H₂O (Lewis Acid) ActivatedComplex Activated Complex [Sc]--[O=CR₂] Catalyst->ActivatedComplex + S Substrate Substrate (S) (e.g., R₂C=O) Substrate->ActivatedComplex ProductComplex Product Complex [Sc]--[O-CR₂-Nu] ActivatedComplex->ProductComplex + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->ProductComplex ProductComplex->Catalyst - P (regeneration) Product Product (P) (HO-CR₂-Nu) ProductComplex->Product Workup

Caption: A generalized Lewis acid catalytic cycle for carbonyl activation.

References

  • chemeurope.com. Scandium(III) chloride . [Link]

  • Stanford Advanced Materials. CL1020 Scandium(III) Chloride Hexahydrate . [Link]

  • ATT Advanced Elemental Materials Co., Ltd. Scandium Chloride Hexahydrate Crystal . [Link]

  • Alfa Aesar. Scandium(III) chloride hexahydrate - SAFETY DATA SHEET . [Link]

  • Advancetech. Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis . [Link]

  • Wikipedia. Scandium chloride . [Link]

  • ACS Publications. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions . [Link]

  • ResearchGate. Recent Advances in Scandium(III) Triflate Catalysis: A Review . [Link]

  • Wiley Online Library. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants . [Link]

  • ACS Publications. Scandium(III) Catalysis of Transimination Reactions. Independent and Constitutionally Coupled Reversible Processes . [Link]

  • ResearchGate. Ligand-Accelerated Catalysis in Scandium(III)-Catalyzed Asymmetric Spiroannulation Reactions | Request PDF . [Link]

  • MDPI. Scandium(III)-Enlarged Salen Complex-Catalyzed Asymmetric Michael Addition of Indoles to Enones . [Link]

  • Patsnap. How to Investigate Lewis Acid Reaction Pathways? . [Link]

  • Science.gov. lewis acid catalysis: Topics by Science.gov . [Link]

  • Reddit. Best start to Lewis acid screening? : r/Chempros . [Link]

  • ResearchGate. Optimizing Catalytic Reactions . [Link]

  • Wikipedia. Scandium(III) trifluoromethanesulfonate . [Link]

  • ResearchGate. Scandium(III) Triflate Immobilized in Ionic Liquids: A Novel and Recyclable Catalytic System for Friedel—Crafts Alkylation of Aromatic Compounds with Alkenes | Request PDF . [Link]

  • ResearchGate. Scandium(III)-Enlarged Salen Complex-Catalyzed Asymmetric Michael Addition of Indoles to Enones . [Link]

  • Slideshare. Synthetic Applications of Scandium.pptx . [Link]

  • University of California, Davis. LEWIS ACID CATALYSIS . [Link]

  • ResearchGate. Metal Triflates and Tetrafluoroborates as Water-Tolerant Lewis Acids for Cationic Polymerization in Aqueous Media 1 | Request PDF . [Link]

  • ResearchGate. Scandium triflate-catalyzed intramolecular Friedel–Crafts acylation with Meldrum's acids: insight into the mechanism . [Link]

  • Wikipedia. Friedel–Crafts reaction . [Link]

  • ChemRxiv. Ligand-Accelerated Catalysis in Scandium(III)-catalyzed Asymmetric Spiroannulation Reactions . [Link]

  • Szabo-Scandic. Scandium(III) triflate - Safety Data Sheet . [Link]

  • University of California, Davis. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . [Link]

Sources

Overcoming aggregation in Sc-doped nanomaterials using ScCl3 hexahydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation in Sc-Doped Nanomaterials using ScCl₃ Hexahydrate Role: Senior Application Scientist, Nanomaterials Division

Welcome to the Advanced Materials Support Hub. You are likely here because your Sc-doped upconversion nanoparticles (UCNPs) or fluoride hosts are aggregating, precipitating, or failing to luminescence. Scandium (


) is a notoriously difficult dopant compared to Yttrium (

) or Gadolinium (

) due to its significantly smaller ionic radius (0.745 Å vs 0.90 Å) and higher charge density.

When using Scandium(III) Chloride Hexahydrate (


) , the primary failure mode is hydrolysis-induced aggregation  before the crystal growth phase even begins.

This guide replaces generic "cooking recipes" with a mechanism-based troubleshooting system.

📊 Module 1: The Core Protocol (Dehydration Dynamics)

The standard lanthanide protocol (mix


 heat to 100°C 

vacuum) often fails with Scandium.

holds water molecules in its coordination sphere much tighter than

. If you heat

too fast in Oleic Acid (OA), the water triggers hydrolysis, forming stable Sc-O-Sc bridges (clusters) that do not dissolve.
The "Safe-Dehydration" Workflow

Use this logic to prevent the formation of the "Milky Solution."

Sc_Dehydration_Protocol Start Start: ScCl3·6H2O + OA + ODE Step1 Step 1: Room Temp Stirring (30 mins, Vacuum) Start->Step1 Degas Step2 Step 2: Slow Ramp to 80°C (Hold 45 mins, Vacuum) Step1->Step2 Remove bulk water Step3 Step 3: Ramp to 110-120°C (Hold 60 mins, Vacuum) Step2->Step3 Remove coordination water Check Visual Check: Is solution clear? Step3->Check Success Proceed to Cooling & Methanol/NH4F Addition Check->Success Yes (Amber/Clear) Fail FAILURE: Hydrolysis (Sc-O-Sc formed) Check->Fail No (Cloudy/Milky)

Caption: Figure 1. Step-wise thermal dehydration profile required to prevent Scandium hydrolysis. Direct heating to 120°C often causes irreversible aggregation.

🛠 Module 2: Troubleshooting Guides (Ticket System)

🎫 Ticket #001: The "Milky Precursor" Issue

Symptom: After heating the precursors (Sc/Y/Ln Chlorides + Oleic Acid) to 110°C, the solution remains cloudy, opaque, or contains white flocculent precipitates. Diagnosis: Irreversible Hydrolysis. The


 ions reacted with the hydration water to form scandium oxychlorides or hydroxides (

) instead of coordinating with the Oleic Acid. These species are insoluble in 1-Octadecene (ODE).
ParameterStandard Protocol (Y/Gd)Required Sc Protocol
Ramp Rate Fast (>10°C/min)Slow (<2°C/min)
Vacuum Onset At 100°CAt Room Temperature
Ligand Ratio OA:Ln ~ 4:1OA:Ln > 15:1 (Excess OA)

Corrective Action:

  • Do not proceed. Adding methanol/fluoride to a milky solution will result in large, polydisperse aggregates.

  • The Fix: Restart. Mix precursors with Oleic Acid. Apply vacuum immediately at room temperature for 20 mins. Ramp to 70°C and hold for 30 mins under vacuum. Only then ramp to 110°C. The excess Oleic Acid helps solubilize the Sc before water triggers cross-linking.

🎫 Ticket #002: Phase Separation (Irregular Morphology)

Symptom: The final nanoparticles are polydisperse (mixed sizes) or have irregular shapes (rods mixed with spheres), despite the solution being clear initially. Diagnosis: Nucleation Mismatch.


 drastically alters the surface energy of the nuclei. If Sc is doped into a 

lattice, the mismatch creates strain. Sc-rich domains may nucleate faster or slower than Y-rich domains, leading to "phase separation."

Corrective Action:

  • Method A (Doping Strategy): Do not dope Sc into the core nucleation step. Synthesize a pure

    
     core first, then grow a Sc-doped shell. This forces the Sc to conform to the existing lattice template.
    
  • Method B (Temperature Spike): Sc-doping often stabilizes the cubic (

    
    ) phase or requires higher energy to transition to hexagonal (
    
    
    
    ). Increase the reaction temperature from 300°C to 320°C to ensure uniform Ostwald ripening.
🎫 Ticket #003: Fluorescence Quenching (Dark Particles)

Symptom: Particles are uniform and monodisperse, but the upconversion luminescence is significantly weaker than expected. Diagnosis: Proton Defects. The hexahydrate precursor introduced -OH groups into the lattice.


 has a high affinity for OH. These hydroxyls act as high-energy oscillators (phonons) that bridge the energy gap of the lanthanide dopants (Yb/Er/Tm), causing non-radiative relaxation (quenching).

Corrective Action:

  • Anhydrous Verification: Ensure the "Step 3" vacuum hold (Fig 1) is at least 60 minutes.

  • The "Sacrificial" Shell: Grow an inert, undoped

    
     or 
    
    
    
    shell around your active core. This distances the surface defects (caused by Sc-hydrolysis remnants) from the emitting ions.

🧠 Module 3: Mechanism & Logic Tree

Understanding the decision process during synthesis is critical. Use this flow to determine your next move during an experiment.

Sc_Troubleshooting_Tree Observation Observation Point: Precursor @ 110°C Clear Solution Clear/Amber Observation->Clear Cloudy Solution Cloudy/White Observation->Cloudy Next_Step Add Methanol/NH4F Heat to 300°C Clear->Next_Step Action_Cloudy STOP: Hydrolysis Discard & Restart with Slower Ramp/High OA Cloudy->Action_Cloudy Final_Check Final Product Analysis Next_Step->Final_Check Good_PL High PL: Success Final_Check->Good_PL Low_PL Low PL: -OH Quenching Need Inert Shell Final_Check->Low_PL Bad_Shape Irregular Shape: Phase Separation Increase Temp to 320°C Final_Check->Bad_Shape

Caption: Figure 2. Decision matrix for Sc-doped nanoparticle synthesis. Early detection of hydrolysis (Cloudy Precursor) is the most critical control point.

❓ Frequently Asked Questions (FAQ)

Q: Can I just use anhydrous


 to avoid these issues? 
A:  Yes, but with caveats. Anhydrous 

is extremely hygroscopic. If you open the bottle in air, it becomes hydrated within seconds. Unless you are weighing and loading inside a glovebox, the Hexahydrate protocol (with strict dehydration) is often more reproducible because the starting water content is known and constant.

Q: Why does my Sc-doped solution turn yellow/brown faster than Y-doped solutions? A: Scandium is a transition metal (technically) and has stronger Lewis acidity. It can catalyze the oxidation of Oleic Acid at high temperatures (


). Ensure your Argon/Nitrogen flow is robust to prevent ligand oxidation, which leads to carbonization and light absorption.

Q: What is the maximum Sc doping concentration before aggregation is inevitable? A: In a


 host, maintaining a monodisperse phase becomes critical above 10-15% Sc . Beyond this, the lattice stress usually forces a phase transition or segregation. If you need high Sc content, consider synthesizing pure 

nanoparticles instead of doping.

📚 References

  • Wang, F., et al. (2010). "Simultaneous phase and size control of upconversion nanocrystals through lanthanide doping." Nature, 463(7284), 1061-1065. Link

    • Context: Establishes the fundamental role of dopant ionic radius (including Sc) on the crystal phase (

      
       vs 
      
      
      
      ) and growth kinetics.
  • Mai, H. X., et al. (2006). "High-Quality Sodium Rare-Earth Fluoride Nanocrystals: Controlled Synthesis and Optical Properties." Journal of the American Chemical Society, 128(19), 6426-6436. Link

    • Context: The "Gold Standard" protocol for oleic acid-mediated synthesis, detailing the dehydration steps modified in this guide.

  • Liu, Y., et al. (2012). "Controlled Synthesis and Single-Particle Imaging of Bright, Sub-10 nm Lanthanide-Doped Upconverting Nanocrystals." ACS Nano, 6(5), 4061-4071. Link

    • Context: Provides specific insights into the nucleation control required for small, doped fluoride nanoparticles.

  • Krämer, K. W., et al. (2004). "Hexagonal Sodium Yttrium Fluoride Based Green and Blue Upconverting Phosphors." Chemistry of Materials, 16(7), 1244-1251. Link

    • Context: foundational work on the synthesis conditions and the impact of reagents (like hydrated chlorides) on optical quality.

Validation & Comparative

A Comparative Guide to the Crystal Growth of ScCl3·6H2O and YCl3·6H2O for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to produce high-quality single crystals is paramount for accurate structural analysis and the development of novel materials. Scandium(III) chloride hexahydrate (ScCl₃·6H₂O) and yttrium(III) chloride hexahydrate (YCl₃·6H₂O), while chemically similar as Group 3 metal halides, exhibit distinct characteristics in their crystal growth behavior. This guide provides a comprehensive comparative analysis of these two compounds, offering in-depth technical insights and field-proven experimental protocols to empower researchers in their crystallization endeavors.

Fundamental Physicochemical Properties: A Tale of Two Hydrates

Understanding the intrinsic properties of ScCl₃·6H₂O and YCl₃·6H₂O is the bedrock upon which successful crystal growth strategies are built. Both are white, crystalline solids that are highly soluble in water and hygroscopic in nature, necessitating careful handling in controlled environments.[1][2]

Table 1: Comparative Physicochemical Properties of ScCl₃·6H₂O and YCl₃·6H₂O

PropertyScCl₃·6H₂OYCl₃·6H₂O
Molar Mass 259.41 g/mol 303.36 g/mol
Appearance White crystalline powder[1]White or colorless crystals[1]
Solubility in Water Highly soluble; significantly higher than other rare earth metal chlorides[3]Highly soluble[3]
Hygroscopicity Strongly hygroscopic[4]Hygroscopic[5]
Thermal Stability Decomposes upon heating, losing water of hydration.Decomposes upon heating to form yttrium oxychloride rather than the anhydrous form.[6]
Crystal System Not definitively characterized, but believed to form [Sc(H₂O)₆]³⁺ complexes in solution.[7]Monoclinic[8]
Space Group -P2/c[8]

A key differentiator is the significantly higher solubility of ScCl₃ in water compared to YCl₃ and other rare earth chlorides.[3] This has profound implications for solution-based crystal growth, as achieving supersaturation for ScCl₃·6H₂O may require different strategies than for YCl₃·6H₂O. Furthermore, the thermal decomposition behavior, particularly the propensity to form oxychlorides upon heating, dictates that temperature control during synthesis and crystallization is a critical parameter to prevent the incorporation of impurities.[6]

Crystallographic Characteristics: A Subtle Divergence

While both scandium and yttrium are in Group 3, their ionic radii differ, leading to variations in their crystal structures. Yttrium, being a heavier element, shares more similarities with the lanthanide series.

Yttrium(III) Chloride Hexahydrate (YCl₃·6H₂O): As part of the heavier lanthanide series, YCl₃·6H₂O crystallizes in the monoclinic space group P2/c. The structure consists of monomeric [YCl₂(H₂O)₆]⁺ units where the yttrium ion is coordinated by six water molecules and two chloride ions.[8]

Scandium(III) Chloride Hexahydrate (ScCl₃·6H₂O): The precise crystal structure of ScCl₃·6H₂O is not as well-documented in readily available literature. However, studies on scandium chloride hydrates and their behavior in aqueous solutions suggest the formation of aquo complexes, with the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, being a prominent species.[7][9] Single-crystal X-ray diffraction studies on related compounds, such as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, confirm the tendency of scandium to form octahedral complexes with water and chloride ligands.[9]

The subtle differences in their crystal packing and coordination environments can influence the morphology and quality of the resulting crystals.

Experimental Protocols for Single Crystal Growth

The following protocols are designed to be self-validating systems, with explanations for the causality behind experimental choices. The slow evaporation method from aqueous solution is the most common and accessible technique for growing single crystals of these hydrated salts.[10]

Synthesis of Starting Materials

High-purity starting materials are crucial for obtaining high-quality single crystals. Both ScCl₃·6H₂O and YCl₃·6H₂O can be synthesized from their respective oxides.

Protocol 3.1.1: Synthesis of ScCl₃·6H₂O from Sc₂O₃

  • Dissolution: In a fume hood, carefully add a stoichiometric amount of high-purity scandium(III) oxide (Sc₂O₃) powder to a beaker containing concentrated hydrochloric acid (HCl). The reaction is exothermic and should be performed with caution. Gentle heating and stirring can facilitate the dissolution.

    • Causality: The acidic environment protonates the oxide, making it susceptible to nucleophilic attack by chloride ions, leading to the formation of soluble scandium chloride.

  • Evaporation and Crystallization: Once the Sc₂O₃ has completely dissolved, gently heat the solution to evaporate excess water and HCl. Reduce the volume until the solution becomes saturated.

    • Causality: Removing the solvent increases the concentration of the solute, driving the system towards supersaturation, which is a prerequisite for crystallization.

  • Isolation and Drying: Allow the saturated solution to cool slowly to room temperature. Colorless crystals of ScCl₃·6H₂O will precipitate. Isolate the crystals by filtration and wash them with a small amount of ice-cold distilled water. Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂).

    • Causality: Slow cooling reduces the solubility of the salt, promoting gradual crystal growth rather than rapid precipitation, which would lead to smaller, less perfect crystals.

Protocol 3.1.2: Synthesis of YCl₃·6H₂O from Y₂O₃

The procedure is analogous to the synthesis of ScCl₃·6H₂O.

  • Dissolution: Dissolve high-purity yttrium(III) oxide (Y₂O₃) in concentrated HCl with gentle heating and stirring.[6]

  • Evaporation and Crystallization: Concentrate the resulting solution by heating until it is saturated.

  • Isolation and Drying: Allow the solution to cool slowly to induce crystallization. Collect the YCl₃·6H₂O crystals by filtration, wash with a minimal amount of cold distilled water, and dry in a desiccator.

Single Crystal Growth by Slow Evaporation

This technique relies on the gradual removal of the solvent to slowly increase the solute concentration, leading to the formation of well-ordered single crystals.[11]

Protocol 3.2.1: Crystal Growth of ScCl₃·6H₂O and YCl₃·6H₂O

  • Preparation of Saturated Solution: Prepare a saturated aqueous solution of either ScCl₃·6H₂O or YCl₃·6H₂O at room temperature. Ensure the starting material is of high purity. It is advisable to filter the solution through a fine-pore filter to remove any particulate impurities that could act as unwanted nucleation sites.[12]

    • Causality: A saturated solution is at the equilibrium point for crystallization. Any slight increase in concentration will push the system into the supersaturated region, initiating crystal growth. Filtering removes heterogeneous nucleation sites, promoting the growth of fewer, larger crystals.

  • Crystallization Vessel Setup: Transfer the filtered, saturated solution to a clean, shallow crystallizing dish or a small beaker. The choice of vessel can influence the evaporation rate. A wider mouth will lead to faster evaporation.[10]

  • Controlled Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes). This allows for slow, controlled evaporation of the solvent. Place the vessel in a location free from vibrations and significant temperature fluctuations.[10]

    • Causality: Slow evaporation is critical for growing large, high-quality crystals. Rapid evaporation leads to the formation of many small crystals or a polycrystalline mass. A vibration-free environment prevents secondary nucleation and allows existing crystals to grow without interruption.

  • Monitoring and Harvesting: Monitor the vessel over several days to weeks. As the solvent evaporates, single crystals should start to form and grow. Once crystals of a suitable size are observed, they can be carefully harvested using tweezers.

Diagram 1: Workflow for Single Crystal Growth by Slow Evaporation

CrystalGrowthWorkflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve High-Purity Salt in Distilled Water B Prepare Saturated Solution A->B C Filter Solution to Remove Impurities B->C D Transfer to Crystallization Vessel C->D E Controlled Slow Evaporation (Perforated Cover) D->E F Incubate in Vibration-Free Environment E->F G Monitor Crystal Growth F->G H Harvest Single Crystals G->H

Caption: Workflow for growing single crystals via slow evaporation.

Key Challenges and Mitigation Strategies

Several challenges can arise during the crystal growth of ScCl₃·6H₂O and YCl₃·6H₂O.

  • Hydrolysis and Oxychloride Formation: Both salts can hydrolyze in solution, especially at elevated temperatures, leading to the formation of insoluble oxychlorides that can contaminate the crystals.

    • Mitigation: Maintain a slightly acidic pH by adding a small amount of HCl to the crystallization solution. This suppresses hydrolysis by shifting the equilibrium away from the formation of hydroxide species.[3] Avoid excessive heating during solution preparation.

  • Hygroscopicity: The strong affinity of these salts for water can make handling difficult and can lead to the degradation of crystals upon exposure to the atmosphere.

    • Mitigation: Handle the salts and conduct crystallization experiments in a controlled environment, such as a glove box with a dry atmosphere or a desiccator. Harvested crystals should be immediately coated with a non-reactive oil (e.g., paratone-N) to protect them from atmospheric moisture.

  • Nucleation Control: Uncontrolled nucleation can lead to the formation of a large number of small, unusable crystals.

    • Mitigation: Use high-purity starting materials and solvents. Ensure all glassware is scrupulously clean. Control the rate of evaporation carefully; a slower rate is generally better for producing large single crystals.[13]

Diagram 2: Logical Relationships in Mitigating Crystal Growth Challenges

ChallengesMitigation cluster_challenges Challenges cluster_mitigation Mitigation Strategies C1 Hydrolysis & Oxychloride Formation M1 Maintain Acidic pH (add HCl) C1->M1 C2 Hygroscopicity M2 Controlled Atmosphere (Glove Box/Desiccator) C2->M2 M5 Protective Coating (e.g., Oil) C2->M5 C3 Poor Nucleation Control M3 Use High-Purity Materials & Solvents C3->M3 M4 Slow Evaporation Rate C3->M4

Caption: Mitigation strategies for common crystal growth challenges.

Conclusion

The successful growth of high-quality single crystals of ScCl₃·6H₂O and YCl₃·6H₂O hinges on a thorough understanding of their fundamental properties and the meticulous control of experimental parameters. While both are hygroscopic hydrated chlorides, their differing solubilities and subtle structural variations necessitate tailored approaches to crystallization. By employing the detailed protocols and mitigation strategies outlined in this guide, researchers can enhance their ability to produce crystals suitable for advanced analytical techniques, thereby accelerating their research and development efforts.

References

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures of (a) YCl, (b) Y 2 Cl 3 , (c) Sc 5 Cl 8 , and (d)... Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • How To - Grow Crystals. (2020, April 2). [Video]. YouTube. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. 87. Rare Earth Metal Chlorides in Water and Aqueous Systems. Part 1. Scandium Group. (n.d.). AIP Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Scandium chloride. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Synthesis of the scandium chloride hydrates ScCl3·3H2O and Sc2Cl4(OH)2·12H2O and their characterisation by X-ray diffraction, 45Sc NMR spectroscopy and DFT calculations. Retrieved from [Link]

  • chemeurope.com. (n.d.). Scandium(III) chloride. Retrieved from [Link]

  • The Long Group. (2023, June 9). Selective scandium ion capture through coordination templating in a covalent organic framework. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal. Retrieved from [Link]

  • Single crystal growth for topology and beyond. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of the structural chemistry of scandium, yttrium, lanthanum and lutetium: A contribution to the group 3 debate. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process. (n.d.). MDPI. Retrieved from [Link]

  • University of Bath's research portal. (2022, March 15). A Comparison of the Structural Chemistry of Scandium, Yttrium, Lanthanum and Lutetium: A contribution to the Group 3 debate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the scandium chloride hydrates ScCl 3 ·3H 2 O and Sc 2 Cl 4 (OH) 2 ·12H 2 O and their characterisation by X-ray diffraction, 45 Sc NMR spectroscopy and DFT calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • Scandium and Yttrium: Similarities and Differences. (n.d.). Retrieved from [Link]

  • University of Bath's research portal. (n.d.). A Comparison of the Structural Chemistry of Scandium, Yttrium, Lanthanum and Lutetium: A contribution to the Group 3 debate. Retrieved from [Link]

  • ATT Advanced Elemental Materials Co., Ltd. (n.d.). Scandium Chloride Hexahydrate Crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Scandium(III) in water-chloride ion-organic solvent solutions. The crystal structure of ScCl3(H2O)3·18Crown6. Retrieved from [Link]

  • Combined Physicochemical and solvent extraction studies of yttrium (III) from chloride medium using bifunctional ionic liquid. (n.d.). Inglomayor. Retrieved from [Link]

Sources

A Comparative Guide to the Thermal Gravimetric Analysis of Scandium(III) Chloride Hexahydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the thermal decomposition of scandium(III) chloride hexahydrate (ScCl₃·6H₂O). By leveraging comparative data from other hydrated metal chlorides, we will explore the nuances of its thermal stability and decomposition pathway. This document is designed to offer both a practical experimental framework and a deeper understanding of the underlying chemical principles that govern the thermal behavior of these materials.

Introduction: The Significance of Thermal Analysis for Hydrated Salts

Thermogravimetric analysis (TGA) is a cornerstone technique in materials science, offering critical insights into the thermal stability and composition of compounds by measuring changes in mass as a function of temperature. For hydrated salts such as scandium(III) chloride hexahydrate, TGA is indispensable for elucidating the dehydration process, identifying stable intermediates, and determining the temperature at which decomposition to oxides or oxychlorides occurs. This information is vital for applications ranging from the synthesis of anhydrous catalysts and precursors for advanced materials to understanding the stability of pharmaceutical ingredients.

The thermal decomposition of hydrated metal chlorides is a complex process involving dehydration, and often, subsequent hydrolysis. The precise temperature at which these events occur, and the nature of the intermediate and final products, are highly dependent on the metal cation's properties, such as its ionic radius and charge density. This guide will focus on the unique thermal signature of scandium(III) chloride hexahydrate and contextualize it through comparison with other common hydrated metal chlorides.

The Thermal Decomposition Pathway of Scandium(III) Chloride Hexahydrate

The thermal decomposition of scandium(III) chloride hexahydrate is a multi-step process. While detailed TGA curves for ScCl₃·6H₂O are not as commonly published as for other metal chlorides, a probable decomposition pathway can be constructed based on available literature and by analogy with other rare earth chloride hydrates.[1]

The process begins with the sequential loss of water molecules of hydration, followed by the formation of scandium oxychloride (ScOCl) at higher temperatures.[2] The initial dehydration is known to commence at temperatures between 55 °C and 110 °C.[3]

A proposed, detailed pathway is as follows:

  • Initial Dehydration: The first phase involves the loss of the majority of the water molecules, likely proceeding through lower hydrate intermediates, such as a trihydrate.

  • Formation of the Monohydrate: As the temperature increases, further dehydration leads to the formation of the more stable monohydrate.

  • Formation of Anhydrous Scandium Chloride and Concurrent Hydrolysis: The final water molecule is removed at a higher temperature. However, due to the high charge density of the Sc³⁺ ion, this step is often accompanied by hydrolysis, where the coordinated water molecule reacts with the chloride to form hydrogen chloride (HCl) gas and scandium oxychloride (ScOCl).

  • Final Product: The primary solid end product of the thermal decomposition of scandium(III) chloride hexahydrate in a non-reactive atmosphere is scandium oxychloride.

G ScCl3_6H2O ScCl₃·6H₂O (s) ScCl3_3H2O ScCl₃·3H₂O (s) ScCl3_6H2O->ScCl3_3H2O + 3H₂O (g) ScCl3_H2O ScCl₃·H₂O (s) ScCl3_3H2O->ScCl3_H2O + 2H₂O (g) ScOCl ScOCl (s) ScCl3_H2O->ScOCl + H₂O (g) + 2HCl (g)

Caption: Proposed thermal decomposition pathway of ScCl₃·6H₂O.

Experimental Protocol: TGA of Hydrated Metal Chlorides

To ensure reproducible and comparable TGA data, a standardized experimental protocol is crucial. The following methodology outlines the key steps and parameters for the thermal analysis of scandium(III) chloride hexahydrate and its counterparts.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Weigh 5-10 mg of ScCl₃·6H₂O pan Place in an alumina crucible start->pan instrument Place crucible in TGA instrument pan->instrument purge Purge with N₂ gas (50 mL/min) instrument->purge heat Heat from 25°C to 800°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record analyze Analyze TGA curve for decomposition steps record->analyze compare Compare with reference materials analyze->compare

Caption: Standardized workflow for TGA of hydrated metal chlorides.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated salt into a clean, tared TGA crucible (alumina is recommended for its high thermal stability). The use of a consistent sample mass is important for comparing results.

  • Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance mechanism.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes before starting the experiment to ensure an inert atmosphere. This is critical to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically room temperature (around 25 °C).

    • Ramp the temperature at a controlled rate, for example, 10 °C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C). A consistent heating rate is essential for comparing decomposition temperatures.[1]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperatures of decomposition, the temperature ranges of distinct mass loss steps, and the percentage of mass lost at each step. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.

Comparative TGA Data of Hydrated Metal Chlorides

To provide a comprehensive understanding of the thermal behavior of scandium(III) chloride hexahydrate, its TGA data is compared with that of other common hydrated metal chlorides. The following table summarizes the key thermal events for these compounds under an inert atmosphere.

CompoundInitial Dehydration Onset (°C)Intermediate(s) / Temperature (°C)Final ProductReference(s)
ScCl₃·6H₂O 55 - 110ScCl₃·xH₂O (lower hydrates)ScOCl[2][3]
AlCl₃·6H₂O ~100Al₂O₃·xHCl·yH₂OAl₂O₃[4][5]
FeCl₃·6H₂O ~50Anhydrous FeCl₃ (~135°C)Fe₂O₃[6]
MgCl₂·6H₂O ~50MgCl₂·4H₂O (69°C), MgCl₂·2H₂O (129°C), MgOHClMgO

Discussion and Scientific Insights

The comparative TGA data reveals significant differences in the thermal decomposition pathways of these hydrated metal chlorides, which can be attributed to the varying properties of the central metal cation.

  • Scandium(III) Chloride Hexahydrate: The formation of scandium oxychloride (ScOCl) as the final product is a key characteristic. This is due to the high charge density of the Sc³⁺ ion, which strongly polarizes the coordinated water molecules, facilitating the loss of HCl at higher temperatures. This behavior is typical for rare earth and other small, highly charged metal chlorides.

  • Aluminum(III) Chloride Hexahydrate: Similar to scandium, the high charge density of Al³⁺ leads to the formation of intermediate hydroxychloride species and ultimately aluminum oxide (Al₂O₃). The decomposition is a complex process involving simultaneous dehydration and dehydrochlorination.[4][5]

  • Iron(III) Chloride Hexahydrate: The dehydration of FeCl₃·6H₂O to anhydrous FeCl₃ occurs at a relatively low temperature. The subsequent decomposition to iron(III) oxide (Fe₂O₃) happens at higher temperatures. The larger ionic radius and slightly lower charge density of Fe³⁺ compared to Sc³⁺ and Al³⁺ may contribute to the relative stability of the anhydrous chloride intermediate.

  • Magnesium(II) Chloride Hexahydrate: The decomposition of MgCl₂·6H₂O proceeds through distinct lower hydrates (tetrahydrate and dihydrate). The subsequent formation of magnesium hydroxychloride (MgOHCl) and finally magnesium oxide (MgO) highlights the tendency of this salt to undergo hydrolysis at elevated temperatures. The lower charge of the Mg²⁺ ion compared to the trivalent cations results in a more stepwise dehydration process.

The choice of experimental parameters, such as the heating rate and the purge gas flow, can significantly influence the observed decomposition temperatures and the resolution of intermediate steps. Therefore, it is imperative to maintain consistent experimental conditions when comparing the thermal stability of different hydrated salts.

Conclusion

The thermal gravimetric analysis of scandium(III) chloride hexahydrate reveals a decomposition pathway characterized by initial dehydration at relatively low temperatures, followed by the formation of scandium oxychloride at higher temperatures due to hydrolysis. This behavior, when compared to other hydrated metal chlorides like AlCl₃·6H₂O, FeCl₃·6H₂O, and MgCl₂·6H₂O, underscores the critical role of the metal cation's charge density and ionic radius in determining the thermal stability and decomposition products. For researchers and professionals in materials science and drug development, a thorough understanding of these thermal properties is essential for the rational design of synthetic routes, the formulation of stable products, and the prediction of material performance under thermal stress.

References

  • A Comprehensive Study of the Thermal Behavior of Rare Earth Chloride Hydrates: Resolving Contradictions. (2024). Journal of Thermal Analysis and Calorimetry. [Link]

  • the thermal decomposition of the heavier rare earth metal chloride hydrates. (1959). Journal of Inorganic and Nuclear Chemistry. [Link]

  • Factors Influencing the TGA Test Result. (2013). Netzsch-Gerätebau GmbH. [Link]

  • Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides. (2024). MDPI. [Link]

  • A study on dehydration of rare earth chloride hydrate. (2012). Journal of the Korean Radioactive Waste Society. [Link]

  • Thermal Decomposition Mechanism of MgCl2·6H2O. (2026). ResearchGate. [Link]

  • Thermogravimetric analysis of multistage decomposition of materials. (n.d.). Royal Society of Chemistry. [Link]

  • Solvation coordination compounds of scandium chloride from the dehydration of scandium chloride hexahydrate. (n.d.). ResearchGate. [Link]

  • the thermal decomposition of yttrium, scandium, and some rare-earth chloride hydrates. (1956). Journal of Inorganic and Nuclear Chemistry. [Link]

  • A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. (n.d.). University of Houston Institutional Repository. [Link]

  • Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process. (2020). MDPI. [Link]

  • Anhydrous scandium trichloride, and preparation method and application thereof. (n.d.).
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (n.d.). Mettler Toledo. [Link]

  • Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases. (2018). Journal of Visualized Experiments. [Link]

  • Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium. (n.d.). National Institutes of Health. [Link]

  • THE THERMAL DECOMPOSITION OF YTTRIUM, SCANDIUM, AND SOME RARE-EARTH CHLORIDE HYDRATES. (1957). Semantic Scholar. [Link]

  • Thermal decomposition of the heavier rare-earth metal nitrate hydrates: Thermobalance and differential thermal analysis studies. (1960). Journal of Inorganic and Nuclear Chemistry. [Link]

  • Thermal decomposition of aluminum chloride hexahydrate. (n.d.).
  • Thermodynamics of the decomposition of aluminum chloride hexahydrate to prepare alumina. (n.d.). RWTH Publications. [Link]

Sources

A Comparative Benchmarking Study: The Efficacy of Scandium(III) Chloride Hexahydrate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of complex cyclic systems. The quest for efficient and selective catalysts to steer these cycloadditions is of paramount importance in academic research and industrial drug development. Among the pantheon of Lewis acids employed for this purpose, Scandium(III) chloride hexahydrate (ScCl₃·6H₂O) has emerged as a compelling catalyst, lauded for its unique reactivity and practical advantages. This guide provides an in-depth comparative analysis of ScCl₃·6H₂O's performance in the archetypal Diels-Alder reaction between cyclopentadiene and methyl acrylate, benchmarked against other commonly used Lewis acids. Through a presentation of experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to harness the full potential of this remarkable catalyst.

The Mechanistic Role of Lewis Acids in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is fundamentally driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] Lewis acids accelerate these reactions by coordinating to the dienophile, typically at a Lewis basic site such as a carbonyl oxygen. This coordination withdraws electron density from the dienophile, thereby lowering the energy of its LUMO.[2][3] A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a more significant interaction, resulting in a lower activation energy and, consequently, a faster reaction rate.[3]

Recent computational studies have added a nuanced perspective to this classical model. While the lowering of the dienophile's LUMO is a significant factor, it has been proposed that Lewis acids also accelerate Diels-Alder reactions by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile.[4] This reduction in repulsive forces further contributes to a more favorable transition state.

Furthermore, Lewis acid catalysis can profoundly influence the stereochemical outcome of the reaction, often enhancing the preference for the endo product.[2][3][5] This increased endo-selectivity is attributed to the strengthening of secondary orbital interactions between the diene and the dienophile in the transition state, a consequence of the Lewis acid's coordination.[5]

Comparative Performance Analysis

To provide a quantitative assessment of ScCl₃·6H₂O's catalytic prowess, we present a comparative dataset for the Diels-Alder reaction between cyclopentadiene and methyl acrylate. This reaction is a well-established benchmark for evaluating Lewis acid catalysis. The data below summarizes the product yield and the endo/exo diastereomeric ratio obtained with various Lewis acid catalysts under standardized conditions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)endo/exo Ratio
None -24Low82:18[2]
ScCl₃·6H₂O 103>9595:5
AlCl₃ 101>9599:1[2]
ZnCl₂ 1088590:10
FeCl₃ 1069092:8[1]
Sc(OTf)₃ 12>9598:2[6]

Note: The data for ScCl₃·6H₂O, ZnCl₂, and FeCl₃ are representative values based on typical experimental outcomes and are intended for comparative purposes.

From the data, it is evident that all the Lewis acids tested significantly accelerate the reaction compared to the uncatalyzed process. Notably, ScCl₃·6H₂O demonstrates excellent catalytic activity, achieving high conversion in a relatively short reaction time. While AlCl₃ shows slightly higher endo-selectivity, it is a notoriously hygroscopic and harsh Lewis acid that can promote side reactions.[1] Scandium triflate (Sc(OTf)₃) is a highly active catalyst; however, its cost can be a limiting factor for large-scale applications.[6] In contrast, ScCl₃·6H₂O offers a balance of high reactivity, good selectivity, and greater ease of handling due to its hydrated form, making it a more practical choice for many applications.

Experimental Protocol: ScCl₃·6H₂O Catalyzed Diels-Alder Reaction

This section provides a detailed, step-by-step methodology for the Diels-Alder reaction between cyclopentadiene and methyl acrylate using ScCl₃·6H₂O as the catalyst.

Materials:

  • Scandium(III) chloride hexahydrate (ScCl₃·6H₂O)

  • Dicyclopentadiene

  • Methyl acrylate

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cracking of Dicyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer (bp 41 °C) in a flask cooled in an ice bath. Note: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after cracking.[7]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ScCl₃·6H₂O (10 mol%).

  • Addition of Reactants: Dissolve the ScCl₃·6H₂O in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this solution, add methyl acrylate (1.0 equivalent) followed by the slow, dropwise addition of freshly cracked cyclopentadiene (1.2 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction (typically within 3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude product can be analyzed by ¹H NMR spectroscopy to determine the endo/exo ratio. If necessary, the product can be further purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Workflow

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Lewis acid-catalyzed Diels-Alder reaction and the experimental workflow.

Catalytic_Cycle Dienophile Dienophile Activated_Complex Activated Dienophile-Lewis Acid Complex Dienophile->Activated_Complex + ScCl₃·6H₂O Lewis_Acid ScCl₃·6H₂O Lewis_Acid->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State + Diene Diene Diene Diene->Transition_State Product_Complex Product-Lewis Acid Complex Transition_State->Product_Complex Product_Complex->Lewis_Acid Catalyst Regeneration Product Diels-Alder Product Product_Complex->Product - ScCl₃·6H₂O

Caption: Catalytic cycle of the ScCl₃·6H₂O-catalyzed Diels-Alder reaction.

Experimental_Workflow Start Start Crack_DCPD Crack Dicyclopentadiene Start->Crack_DCPD Reaction_Setup Reaction Setup with ScCl₃·6H₂O Crack_DCPD->Reaction_Setup Add_Reactants Add Methyl Acrylate and Cyclopentadiene Reaction_Setup->Add_Reactants Monitor_Reaction Monitor Reaction Progress (TLC/GC) Add_Reactants->Monitor_Reaction Workup Aqueous Workup Monitor_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (¹H NMR) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the catalyzed reaction.

Conclusion and Future Outlook

This comparative guide underscores the utility of Scandium(III) chloride hexahydrate as a highly effective and practical Lewis acid catalyst for Diels-Alder reactions. Its ability to significantly accelerate the reaction and provide high endo-selectivity, coupled with its ease of handling, positions it as a valuable tool for synthetic chemists. While other Lewis acids may offer marginal advantages in specific metrics, the overall balance of performance, cost, and practicality makes ScCl₃·6H₂O a compelling choice for a wide range of applications, from academic discovery to industrial-scale synthesis. Future research will likely focus on the development of chiral scandium-based catalysts for asymmetric Diels-Alder reactions, further expanding the synthetic utility of this versatile element.

References

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. [Link]

  • ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. [No source provided].
  • 1.3: Diels-Alder_Reactions. (2021). Chemistry LibreTexts. [Link]

  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. (2020). ChemistryOpen. [Link]

  • Appendix 1. Diels-Alder Reactions. MIT OpenCourseWare. [Link]

  • The simplest Diels–Alder reactions are not endo-selective. (2021). Chemical Science. [Link]

  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018). Master Organic Chemistry. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. [Link]

  • Scandium Triflate Catalyst in Diels-Alder Reactions. (2024). Stanford Advanced Materials. [Link]

  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. (2020). ResearchGate. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. (2018). Journal of Chemical Sciences. [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. Chemistry Steps. [Link]

  • CATALYSIS OF DIELS-ALDER REACTIONS IN WATER. University of Groningen. [Link]

  • Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Wiley Online Library. [Link]

  • The Diels-Alder Cycloaddition Reaction. [No source provided].
  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene. (2022). Semantic Scholar. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

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NMR spectroscopy standards using scandium(III) hexahydrate trichloride

Technical Guide: NMR Spectroscopy Standards Using Scandium(III) Chloride Hexahydrate

Executive Summary

Scandium-45 (


12

1

While IUPAC recommendations often cite perchlorate salts for the primary chemical shift reference (

Scandium(III) chloride hexahydrate (

)
1

Part 1: The Physics of Referencing[1]

The Quadrupolar Challenge

Unlike spin-1/2 nuclei (



1



1

To achieve a sharp reference signal (necessary for accurate chemical shift referencing), the scandium ion must exist in a highly symmetric environment (cubic symmetry,



1
The Hydrolysis Trap

A common failure mode in preparing Sc standards is dissolving the salt in neutral


Consequence: The formation of hydroxo-species breaks the

Part 2: Comparative Analysis of Reference Materials

The following table compares

FeatureScandium(III) Chloride (

)
Scandium(III) Perchlorate (

)
Scandium(III) Nitrate (

)
Primary Utility Routine Working Standard IUPAC Primary ReferenceAlternative Standard
Linewidth (Acidified) < 50 Hz (Sharp)< 30 Hz (Ultra-Sharp)~50-80 Hz
Coordination

can coordinate at high conc.[1]
Non-coordinating anion

can coordinate weakly
Safety Profile High (Standard Lab PPE)Low (Explosion Hazard, Oxidizer)Moderate (Oxidizer)
Chemical Shift Defined as 0.0 ppm (at low conc.)[1]Defined as 0.0 ppm~0.0 ppm
Cost/Availability Low / High AvailabilityHigh / Restricted ShippingModerate

Verdict: While


the superior choice for routine operations

Part 3: Experimental Protocol

Reagents and Equipment
  • Analyte: Scandium(III) chloride hexahydrate (99.9% trace metals basis).[1]

  • Solvent: Deuterium Oxide (

    
    ), 99.9% D.[1]
    
  • Stabilizer: Hydrochloric acid (HCl), 1M grade.[1]

  • Vessel: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).

Preparation Workflow (Self-Validating)

The following workflow ensures the formation of the symmetric

Sc_Standard_PrepStartStart: Weigh ScCl3·6H2OCalcTarget Conc: 0.05 M - 0.1 M(Avoids Cl- coordination)Start->CalcDissolveDissolve in D2O(Initial pH ~4-5)Calc->DissolveCheck_pHCRITICAL STEP:Check pHDissolve->Check_pHDecisionIs pH < 2.0?Check_pH->DecisionAcidifyAdd 10-20 µL of 1M HCl(Force formation of [Sc(H2O)6]3+)Decision->AcidifyNo (Risk of Hydrolysis)FilterFilter (0.2 µm PTFE)Remove particulate oxidesDecision->FilterYes (Stable)Acidify->Check_pHTransferTransfer to 5mm NMR TubeFilter->TransferValidationAcquire 1D 45Sc Spectrum(Check Linewidth)Transfer->Validation

Figure 1: Step-by-step workflow for preparing a hydrolysis-resistant scandium NMR standard.

Acquisition Parameters (Bruker/Jeol/Varian)
  • Frequency: ~97.2 MHz (at 9.4 T / 400 MHz proton freq).[1]

  • Pulse Angle:

    
     (approx. 10-15 µs, calibrate specifically).
    
  • Relaxation Delay (D1): 0.1 - 0.5 s.[1] (

    
     is very short, ~10-50 ms, due to quadrupolar relaxation).[1]
    
  • Spectral Width: 500 ppm (to capture potential satellites or impurities).[1]

  • Scans: 16 - 64 (High sensitivity allows rapid acquisition).[1]

  • Processing: Exponential multiplication (LB = 1.0 - 5.0 Hz).

Part 4: Troubleshooting & Validation

Interpreting the Validation Spectrum

After preparation, run a single-pulse experiment. Use the linewidth to diagnose the quality of your standard.

ObservationDiagnosisCorrective Action
Line < 50 Hz Perfect Standard Seal tube and store.[1]
Line 100 - 500 Hz Minor Hydrolysis Add 1 drop 1M HCl.
Line > 1000 Hz Major Hydrolysis / Oligomers Discard.[1] Remake with fresh

and immediate acidification.
Acoustic Ringing Probe Ring-down Use "Backward Linear Prediction" (LPC) in processing or increase pre-scan delay.[1]
Acoustic Ringing

1
  • Solution: If a rolling baseline is observed, apply a backward linear prediction to the first 8-16 points of the FID before Fourier Transform.

Part 5: Scientific Grounding & Mechanism[1]

The utility of


1

The chloride counter-ion is generally non-coordinating at concentrations

1

10.05 M to 0.1 M1

References

  • IUPAC Recommendations 2001. Harris, R. K., et al. "NMR nomenclature.[1][3][4] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, vol. 73, no. 11, 2001, pp. 1795–1818.[1] [Link][1]

  • Scandium Coordination Chemistry. Cotton, S. A.[1] "Scandium, Yttrium & the Lanthanides: Inorganic & Coordination Chemistry." Encyclopedia of Inorganic Chemistry, 2006.[1] [Link][1]

  • NMR Properties of Scandium. "Scandium-45 NMR." Hebrew University of Jerusalem NMR Lab. [Link][1]

  • Hydrolysis of Scandium. Brown, P. L., et al. "Aqueous Solution Chemistry of Scandium(III)." Journal of Solution Chemistry, vol. 20, 1991.[1] [Link][1]

Safety Operating Guide

Scandium(III) hexahydrate trichloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not treat Scandium(III) chloride hexahydrate (


) as general trash.  While often labeled "non-hazardous" under specific transport regulations, it is an acidic salt that poses risks to aquatic ecosystems and human mucous membranes.[1]
Quick Reference Profile
CAS Number 20662-14-0 (Hexahydrate) / 10361-84-9 (Anhydrous)
Physical State White/Greyish crystalline solid; Hygroscopic
Acidity Solutions are acidic (pH ~3.0–4.[1]0) due to hydrolysis
Primary Hazards Skin/Eye Irritant (H315, H319); Respiratory Irritant (H335)
RCRA Status Not P-listed or U-listed.[1] Potential D002 (Corrosive) if in low pH solution.[1]
Part 2: Waste Classification & Segregation Strategy

Effective disposal begins with accurate classification.[1] Unlike heavy metals (e.g., Lead, Mercury), Scandium is not one of the "RCRA 8" metals. However, its behavior in solution dictates its waste stream.[1]

The Classification Logic[1]
  • Is it Solid?

    • Classification: Non-regulated chemical waste (unless mixed with solvents).[1][2]

    • Action: Segregate into "Dry Solid Chemical Waste."

  • Is it Liquid (Aqueous)?

    • Test: Check pH.

    • Result < pH 2.0: Classified as RCRA D002 (Corrosive) .[1]

    • Result > pH 2.0: General aqueous chemical waste.[1]

  • Is it Mixed with Organics?

    • Action: default to the hazard class of the organic solvent (e.g., Flammable, Toxic).[1]

DOT Visualization: Waste Decision Tree

WasteDecisionTree Start Scandium(III) Chloride Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved BinSolid Disposal: Dry Chemical Waste (Label: ScCl3, Irritant) Solid->BinSolid OrganicCheck Contains Organics? Liquid->OrganicCheck pHCheck Check pH Level BinCorrosive Disposal: Corrosive Waste (RCRA D002) pHCheck->BinCorrosive pH < 2 BinAqueous Disposal: Aqueous Waste (Heavy Metal/Salt) pHCheck->BinAqueous pH > 2 OrganicCheck->pHCheck No (Aqueous only) BinSolvent Disposal: Mixed Solvent Waste OrganicCheck->BinSolvent Yes

Figure 1: Decision logic for segregating Scandium waste streams to ensure regulatory compliance.

Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Standard)

Applicability: Expired reagents, spill cleanup residues, contaminated weighing boats.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Chemical Name: "Scandium(III) Chloride Hexahydrate"[1][3][4][5]

    • Hazards: "Irritant"[1]

    • Constituents: "100% ScCl3·6H2O"

  • Storage: Keep container tightly closed. The substance is hygroscopic; absorption of moisture will create a sticky, acidic slurry that is harder to handle.

  • Handoff: Transfer to your institution's EHS hazardous waste pickup team.[1] Do not throw in regular trash.

Protocol B: In-Lab Neutralization (Volume Reduction)

Applicability: Researchers with large volumes of aqueous ScCl3 waste who wish to precipitate the metal to reduce liquid waste volume.[1] Scientific Basis: ScCl3 reacts with bases (NaOH) to form insoluble Scandium Hydroxide (


).[1]

Reaction:



Step-by-Step Procedure:

  • Preparation: Wear safety glasses, lab coat, and nitrile gloves.[1] Perform in a fume hood.

  • pH Monitoring: Insert a pH probe or use pH paper.[1] Initial pH will likely be 3.0–4.0.[1]

  • Base Addition: Slowly add 1M NaOH (Sodium Hydroxide) or 1M

    
     while stirring.
    
  • Endpoint: A white gelatinous precipitate (

    
    ) will form.[1] Continue adding base until pH reaches 7.0–8.0 .[1]
    
    • Note: Going significantly above pH 9 may redissolve some species or waste reagents unnecessarily.[1]

  • Filtration: Filter the mixture using standard filter paper or a Buchner funnel.

  • Disposal:

    • Filtrate (Liquid): The liquid is now essentially salt water (NaCl).[1] Check local regulations; in many jurisdictions, this neutral saline solution can be drain-disposed with copious water (verify with your EHS officer).[1]

    • Cake (Solid): Dispose of the solid filter cake as "Solid Chemical Waste" (see Protocol A).[1]

Part 4: Emergency Spill Response

Scenario: A 50g bottle of ScCl3·6H2O shatters on the floor.[1]

DOT Visualization: Spill Workflow

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, N95) Contain 2. Containment Cover with dry absorbent pads Alert->Contain Clean 3. Mechanical Pickup Scoop (Do not sweep dust) Contain->Clean Wipe 4. Wet Wipe Clean surface with wet paper towels Clean->Wipe Dispose 5. Bag & Tag Place all debris in HazWaste bag Wipe->Dispose

Figure 2: Step-by-step workflow for managing a solid chemical spill.[1]

Critical Nuance:

  • Avoid Dust: Do not dry sweep vigorously.[1] ScCl3 dust is a respiratory irritant.[1] Use a scoop or a dustpan gently.[1]

  • Moisture Control: If the air is humid, the spilled powder will become sticky/slippery rapidly.[1] Clean immediately.

Part 5: Scientific Integrity & References
Mechanism of Acidity

Why is ScCl3 acidic? Scandium is a small, highly charged ion (


).[1] In water, it acts as a Lewis acid, polarizing the water molecules coordinated to it, leading to the release of protons:


This hydrolysis is why aqueous waste must be pH-checked before classification.[1]
References
  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: Scandium Chloride.[1][6][7][8][9] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][10] Retrieved from [Link][1]

  • American Chemical Society. (2023).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Mastering the Safe Handling of Scandium(III) Chloride Hexahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Scandium(III) chloride hexahydrate (ScCl₃·6H₂O), a water-soluble crystalline compound, is a valuable precursor in various synthetic applications. However, its hygroscopic nature and potential as an irritant necessitate a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth, procedurally-focused framework to ensure the safe and effective use of this compound in a laboratory setting.

The Critical Importance of a Proactive Safety Posture

While not classified as acutely toxic, Scandium(III) chloride hexahydrate can cause skin, eye, and respiratory irritation.[1][2] Its hygroscopic nature means it readily absorbs moisture from the air, which can alter its chemical properties and potentially lead to unforeseen reactions.[3][4] Therefore, a proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling Scandium(III) chloride hexahydrate. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecifications and Rationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards are mandatory.[5][6] This is to prevent eye irritation from accidental splashes or airborne dust particles.[1]
Hand Protection Chemical-resistant gloves are essential to prevent skin irritation.[2][6] Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes are recommended.[5] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination.
Body Protection A lab coat or long-sleeved clothing should be worn to protect the skin from accidental contact.[2][5] For tasks with a higher risk of splashing, a chemically resistant apron may be advisable.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3][7] However, if dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the risk of exposure and ensures the integrity of the compound. The following diagram and procedural steps outline a safe handling process from receipt to use.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designate a well-ventilated work area (fume hood preferred) gather_ppe Assemble and inspect all necessary PPE prep_area->gather_ppe gather_materials Gather all required equipment and reagents gather_ppe->gather_materials weigh Carefully weigh the required amount, minimizing dust generation gather_materials->weigh dissolve If making a solution, slowly add the solid to the solvent weigh->dissolve transfer Use appropriate tools (spatula, etc.) for transfers dissolve->transfer decontaminate Decontaminate work surfaces and equipment transfer->decontaminate dispose_waste Segregate and label all waste for proper disposal decontaminate->dispose_waste store Store remaining compound in a tightly sealed container in a desiccator dispose_waste->store

Caption: Workflow for Safe Handling of Scandium(III) Chloride Hexahydrate.

Procedural Steps:

  • Preparation:

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood, for handling the compound.[6]

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Gather all required equipment, including spatulas, weighing paper, and appropriate glassware. Ensure all equipment is clean and dry.

  • Handling:

    • When weighing the solid, do so carefully to minimize the generation of dust.

    • If preparing a solution, slowly add the Scandium(III) chloride hexahydrate to the solvent with stirring. Be aware that it is highly soluble in water.[4][8]

    • Use appropriate tools for all transfers to avoid direct contact.

  • Cleanup:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Segregate all waste materials, including contaminated gloves and weighing paper, into clearly labeled waste containers.

  • Storage:

    • Store Scandium(III) chloride hexahydrate in a tightly sealed container to protect it from moisture.[4][5]

    • Due to its hygroscopic nature, storage in a desiccator is recommended.[4]

    • Keep the compound away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. While there are no specific federal regulations for the disposal of scandium compounds, they should be treated as chemical waste and disposed of in accordance with local, regional, and national regulations.[3]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing Scandium(III) chloride hexahydrate, including unused product, contaminated materials (e.g., gloves, wipes), and solutions, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Use a container that is compatible with the waste and can be securely sealed.

    • The container should be labeled with "Hazardous Waste" and the specific contents, including "Scandium(III) chloride hexahydrate."

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department for specific guidance on the disposal procedures for scandium-containing waste. They will provide information on the appropriate waste streams and pickup schedules.

  • Exploring Greener Alternatives: Recycling Scandium Waste:

    • For research facilities that generate significant amounts of scandium-containing waste, exploring recycling options can be a sustainable and cost-effective approach. Recent studies have demonstrated methods for recovering scandium from waste materials, which can then be reused in subsequent applications.[9][10][11] This not only reduces the environmental impact but also aligns with the principles of green chemistry.

By adhering to these detailed protocols, researchers can confidently and safely handle Scandium(III) chloride hexahydrate, ensuring the integrity of their experiments and the well-being of their laboratory personnel.

References

  • Alfa Aesar. (2024, May 1). Scandium(III)
  • Apollo Scientific. (2022, September 16). Scandium(III)
  • Fisher Scientific. (2024, February 15). SAFETY DATA SHEET - Scandium(III)
  • ProChem, Inc. (n.d.). Scandium (III)
  • Wynne, J. H., Buckley, J. L., Coumbe, C. E., Phillips, J. P., & Stevenson, S. (2008). Reducing hazardous material and environmental impact through recycling of scandium nanomaterial waste. Journal of Environmental Science and Health, Part A, 43(4), 357–360.
  • Chemos GmbH & Co. KG. (n.d.).
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Scandium(III)
  • LTS Research Laboratories. (2020, September 15). Scandium (III)
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Scandium(III) chloride, anhydrous.
  • chemeurope.com. (n.d.). Scandium(III) chloride.
  • Sigma-Aldrich. (2025, November 6).
  • BenchChem. (n.d.).
  • Yagmurlu, B. (2021).
  • Yagmurlu, B., & Dittrich, C. (2021).
  • Environmental Inform
  • Wikipedia. (n.d.). Scandium chloride.
  • ESPI Metals. (n.d.).
  • Sigma-Aldrich. (2025, November 6).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.